Balsalazide-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H15N3O6 |
|---|---|
Molecular Weight |
361.34 g/mol |
IUPAC Name |
5-[[4-(2-carboxyethylcarbamoyl)-2,3,5,6-tetradeuteriophenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/i1D,2D,3D,4D |
InChI Key |
IPOKCKJONYRRHP-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NCCC(=O)O)[2H])[2H])N=NC2=CC(=C(C=C2)O)C(=O)O)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Structure of Balsalazide-d4
This document provides a detailed overview of the chemical structure, properties, and relevant experimental context of Balsalazide-d4, a deuterated analog of the anti-inflammatory drug Balsalazide. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction to Balsalazide and Its Deuterated Analog
Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent used in the treatment of inflammatory bowel disease, particularly ulcerative colitis.[1][2][3][4] It is designed to deliver the active mesalamine moiety to the colon, where bacterial azoreductases cleave the azo bond of the parent molecule.[5][6] This targeted delivery minimizes systemic absorption in the small intestine and concentrates the therapeutic agent at the site of inflammation.[3][4]
This compound is a stable, isotopically labeled version of Balsalazide.[7][8] In this compound, four hydrogen atoms on the phenyl ring of the 4-aminobenzoyl-β-alanine carrier moiety are replaced with deuterium atoms.[9][10] This isotopic labeling makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for the quantification of Balsalazide in biological samples using mass spectrometry techniques.[10]
Chemical Structure
Balsalazide is chemically described as (E)-5-((4-((2-carboxyethyl)carbamoyl)phenyl)diazenyl)-2-hydroxybenzoic acid.[1] It consists of a 5-aminosalicylic acid molecule linked to a 4-aminobenzoyl-β-alanine molecule through an azo bond.[1]
The chemical structure of This compound is identical to that of Balsalazide, with the exception of the four deuterium atoms on the phenyl ring of the carrier molecule. Its formal chemical name is (E)-5-((4-((2-carboxyethyl)carbamoyl)phenyl-2,3,5,6-d4)diazenyl)-2-hydroxybenzoic acid.[10]
The structural relationship is illustrated below:
Physicochemical Properties
The introduction of deuterium atoms results in a slight increase in the molecular weight of this compound compared to the parent compound. A summary of key physicochemical properties is provided in the table below.
| Property | Balsalazide | This compound |
| Molecular Formula | C₁₇H₁₅N₃O₆[1][11] | C₁₇H₁₁D₄N₃O₆[10] |
| Molecular Weight | 357.32 g/mol [4][11] | 361.34 g/mol [9] |
| IUPAC Name | 5-((4-((2-Carboxyethyl)carbamoyl)phenyl)diazenyl)-2-hydroxybenzoic acid[1] | 5-[[4-(2-carboxyethylcarbamoyl)-2,3,5,6-tetradeuteriophenyl]diazenyl]-2-hydroxybenzoic acid[9] |
| CAS Number | 80573-04-2[6] | 2714315-25-8[7] |
| Appearance | Dark Orange Solid[12] | Solid[10] |
Experimental Protocols and Applications
While specific synthesis protocols for this compound are proprietary, they are based on the established synthesis of Balsalazide. A general synthetic route for Balsalazide involves a multi-step process:[13][14]
-
Formation of the Carrier Moiety: The synthesis typically starts with the preparation of 4-aminobenzoyl-β-alanine. This can be achieved by reacting 4-nitrobenzoyl chloride with β-alanine, followed by the reduction of the nitro group to an amino group.[13] For the synthesis of this compound, a deuterated version of a precursor, such as deuterated 4-nitrobenzoic acid or deuterated 4-aminobenzoic acid, would be used.
-
Diazotization: The amino group of 4-aminobenzoyl-β-alanine is then converted into a diazonium salt. This is typically done by treating it with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures.[13][15]
-
Azo Coupling: The resulting diazonium salt is then coupled with salicylic acid. The coupling reaction occurs at the position para to the hydroxyl group of the salicylic acid, forming the characteristic azo bond of Balsalazide.[4][13]
-
Purification: The final product is then purified, often through recrystallization, to yield Balsalazide.[13] It can be further converted to its more commonly used disodium salt.[13][15]
The workflow for this synthesis is depicted in the following diagram:
The primary application of this compound is as an internal standard for the quantitative analysis of Balsalazide in biological matrices.[10] In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), a known amount of the deuterated standard is added to the sample.
Since this compound is chemically identical to Balsalazide, it exhibits very similar behavior during sample preparation (e.g., extraction) and chromatographic separation. However, due to its higher mass, it can be distinguished from the non-deuterated analyte by the mass spectrometer. This allows for accurate quantification of the analyte by calculating the ratio of the signal from the analyte to the signal from the internal standard, which corrects for variations in sample processing and instrument response.
Conclusion
This compound is an isotopically labeled analog of Balsalazide, characterized by the substitution of four hydrogen atoms with deuterium on its carrier moiety. This structural modification provides a valuable tool for researchers, particularly in the fields of pharmacokinetics and bioanalysis, where it serves as an effective internal standard for the accurate quantification of Balsalazide. Its synthesis follows the established routes for the parent compound, utilizing a deuterated precursor. The availability of such labeled compounds is crucial for advancing the understanding of the metabolic fate and disposition of pharmaceuticals.
References
- 1. 5-((4-((2-Carboxyethyl)carbamoyl)phenyl)diazenyl)-2-hydroxybenzoic acid | C17H15N3O6 | CID 54585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Balsalazide - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. Balsalazide | 80573-04-2 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immunomart.com [immunomart.com]
- 9. This compound | C17H15N3O6 | CID 136969179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. GSRS [precision.fda.gov]
- 12. CAS 80573-04-2: Balsalazide | CymitQuimica [cymitquimica.com]
- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: Balsalazide [orgspectroscopyint.blogspot.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. US7271253B1 - Safe process for the preparation of balsalazide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Purification of Balsalazide-d4
This technical guide provides a comprehensive overview of the synthesis and purification methods for Balsalazide-d4, a deuterated internal standard crucial for the accurate quantification of the anti-inflammatory drug Balsalazide. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid) used in the treatment of inflammatory bowel disease.[1] this compound, in which four hydrogen atoms on the 4-aminobenzoyl moiety are replaced with deuterium, is an essential tool in pharmacokinetic and metabolic studies, enabling precise measurement of the parent drug by mass spectrometry.[2][3] This guide outlines a plausible synthetic route and purification strategy for this compound, based on established chemical principles and available literature on the synthesis of Balsalazide and related deuterated compounds.
Synthesis of this compound
The synthesis of this compound can be logically approached in a three-step process, starting with the deuteration of a key precursor, followed by its coupling to form the backbone of the molecule, and culminating in the final azo coupling reaction.
Overall Synthetic Pathway
The proposed synthetic pathway for this compound is illustrated below.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Aminobenzoic Acid-d4
This procedure is based on established methods for the deuteration of amino acids.[4][5]
-
Materials: 4-Aminobenzoic acid, Deuterium oxide (D₂O, 99.8 atom % D), Platinum on activated carbon (Pt/C, 10 wt. %).
-
Procedure:
-
In a high-pressure reaction vessel, suspend 4-aminobenzoic acid (1 part by weight) and 10% Pt/C (0.1 parts by weight) in D₂O (10 parts by volume).
-
Seal the vessel and heat the mixture to 150-200 °C with stirring for 24-48 hours.
-
Cool the reaction mixture to room temperature and filter to remove the Pt/C catalyst.
-
Evaporate the D₂O under reduced pressure to yield 4-aminobenzoic acid-d4. The extent of deuteration can be determined by ¹H NMR and Mass Spectrometry. For higher deuterium incorporation, the process can be repeated.
-
Step 2: Synthesis of N-(4-Aminobenzoyl)-β-alanine-d4
This step involves the coupling of the deuterated precursor with β-alanine.
-
Materials: 4-Aminobenzoic acid-d4, β-Alanine, and a suitable coupling agent (e.g., dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or conversion to an acid chloride).
-
Procedure (via acid chloride):
-
Suspend 4-aminobenzoic acid-d4 (1 equivalent) in an inert solvent such as dichloromethane (DCM).
-
Add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise at 0 °C and then stir at room temperature for 2-3 hours to form the acid chloride.
-
In a separate flask, dissolve β-alanine (1 equivalent) and a base such as triethylamine (2.5 equivalents) in DCM.
-
Slowly add the solution of the acid chloride to the β-alanine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-(4-aminobenzoyl)-β-alanine-d4.
-
Step 3: Synthesis of this compound
This final step involves a diazotization reaction followed by azo coupling with salicylic acid, based on the established synthesis of Balsalazide.[6][7]
-
Materials: N-(4-Aminobenzoyl)-β-alanine-d4, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Salicylic acid, Sodium hydroxide (NaOH).
-
Procedure:
-
Suspend N-(4-aminobenzoyl)-β-alanine-d4 (1 equivalent) in a mixture of water and concentrated HCl at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) while maintaining the temperature below 5 °C to form the diazonium salt solution.
-
In a separate vessel, dissolve salicylic acid (1 equivalent) in an aqueous solution of sodium hydroxide at 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold salicylic acid solution with vigorous stirring, maintaining the temperature below 5 °C and the pH in the alkaline range.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Acidify the mixture with dilute HCl to precipitate the crude this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purification of this compound
Purification of the final product is critical to ensure its suitability as an internal standard. Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose.[8][9][10]
Purification Workflow
Figure 2: Workflow for the purification of this compound.
Preparative HPLC Protocol
-
Instrumentation: A preparative HPLC system equipped with a suitable pump, injector, column, and detector (e.g., UV-Vis).
-
Column: A reversed-phase C18 column is a suitable choice.
-
Mobile Phase: A gradient of methanol or acetonitrile and water, with a small amount of a modifier like formic acid or acetic acid to improve peak shape.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Inject the solution onto the preparative HPLC column.
-
Run a gradient elution to separate the target compound from impurities.
-
Monitor the eluent at a suitable wavelength (e.g., around 360 nm for the azo chromophore).
-
Collect fractions corresponding to the main peak of this compound.
-
Analyze the purity of the collected fractions using analytical HPLC or LC-MS.
-
Pool the high-purity fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified this compound.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₇H₁₁D₄N₃O₆ |
| Molecular Weight | 361.3 g/mol |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in DMSO and methanol |
| Purity Specification | ≥98% chemical purity, ≥99% deuterated forms (d₁-d₄) |
Data is based on typical specifications for commercially available this compound.[2]
Table 2: Illustrative Synthesis and Purification Data
| Step | Parameter | Expected Value |
| Step 1: Deuteration | Deuterium Incorporation | >98% |
| Yield | 80-90% | |
| Step 2: Amide Coupling | Yield | 70-85% |
| Step 3: Azo Coupling | Crude Yield | 60-75% |
| Purification | Final Yield | 40-60% |
| Final Purity (HPLC) | >99.0% |
Yields are illustrative and can vary based on reaction scale and optimization.
Table 3: Spectroscopic Data for Characterization
| Technique | Expected Observations |
| ¹H NMR | Absence or significant reduction of signals corresponding to the aromatic protons of the 4-aminobenzoyl ring compared to the non-deuterated standard. Other proton signals should be consistent with the Balsalazide structure. |
| ²H NMR | Presence of signals corresponding to the deuterium atoms on the aromatic ring. |
| Mass Spec. | A molecular ion peak corresponding to the mass of this compound (e.g., [M-H]⁻ at m/z 360.1). High-resolution mass spectrometry should confirm the elemental composition. |
Conclusion
This technical guide provides a detailed, albeit constructed, methodology for the synthesis and purification of this compound. The proposed pathway leverages established deuteration techniques and the known chemistry of Balsalazide synthesis. The purification via preparative HPLC ensures the high purity required for its application as an internal standard. Researchers undertaking this synthesis should perform thorough analytical characterization at each step to confirm the identity and purity of the intermediates and the final product.
References
- 1. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7271253B1 - Safe process for the preparation of balsalazide - Google Patents [patents.google.com]
- 7. orientjchem.org [orientjchem.org]
- 8. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. at.gilson.com [at.gilson.com]
Physical and chemical properties of Balsalazide-d4.
This technical guide provides a comprehensive overview of the physical and chemical properties of Balsalazide-d4, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines experimental protocols, and visualizes relevant pathways and workflows.
Introduction
This compound is the deuterated analog of Balsalazide, a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA).[1] It is primarily utilized as an internal standard in analytical chemistry, particularly in pharmacokinetic and metabolic studies of Balsalazide, for its quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the non-labeled drug.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. Data for the non-deuterated form, Balsalazide, is also included for comparison.
| Property | This compound | Balsalazide |
| IUPAC Name | 5-[[4-(2-carboxyethylcarbamoyl)-2,3,5,6-tetradeuteriophenyl]diazenyl]-2-hydroxybenzoic acid | 5-[[4-[(2-Carboxyethyl)amino]carbonyl]phenyl]azo]-2-hydroxybenzoic acid[3] |
| Molecular Formula | C₁₇H₁₁D₄N₃O₆[2] | C₁₇H₁₅N₃O₆[3] |
| Molecular Weight | 361.34 g/mol | 357.32 g/mol [3] |
| Appearance | Solid[2] | Orange to yellow microcrystalline powder[3] |
| Melting Point | Not explicitly available. Assumed to be similar to Balsalazide. | 254-255 °C[3][4] |
| Solubility | Soluble in DMSO and Methanol.[2] | Sparingly soluble in methanol.[3] |
| pKa (Strongest Acidic) | Not explicitly available. Assumed to be similar to Balsalazide. | 3.06[5] |
| pKa (Strongest Basic) | Not explicitly available. Assumed to be similar to Balsalazide. | -0.033[5] |
| Purity | ≥99% deuterated forms (d₁-d₄)[2] | N/A |
Mechanism of Action
Balsalazide itself is a prodrug with limited pharmacological activity.[1] Its therapeutic effect is mediated by its active metabolite, mesalamine (5-ASA). The azo bond in Balsalazide is cleaved by bacterial azoreductases in the colon, releasing 5-ASA.[2] 5-ASA is believed to exert its anti-inflammatory effects locally on the colonic mucosa.[5] The exact mechanism of 5-ASA is not fully understood but is thought to involve the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[5]
Figure 1: Mechanism of action of Balsalazide leading to the release of the active metabolite 5-ASA.
Experimental Protocols
Synthesis of this compound (Adapted from Balsalazide Synthesis)
General Procedure (adapted):
-
Diazotization: 4-aminobenzoyl-β-alanine-d4 is suspended in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Coupling: The diazonium salt solution is then added to a cold solution of salicylic acid dissolved in an alkaline medium (e.g., sodium hydroxide solution). The coupling reaction is allowed to proceed at a low temperature.
-
Purification: The resulting this compound is precipitated by adjusting the pH and can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Figure 2: A generalized workflow for the synthesis of this compound.
Analytical Methods
Several RP-HPLC methods have been developed for the analysis of Balsalazide and can be adapted for this compound.
Example HPLC Method:
-
Column: C18 column (e.g., Inertsil ODS 3V, 250x4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (KH₂PO₄), acetonitrile (ACN), and methanol (MeOH) (e.g., 50:30:20 v/v/v), with the pH adjusted to 4.5.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 304 nm.[6]
-
Internal Standard (for non-deuterated analysis): Nifedipine can be used.
This compound is primarily used as an internal standard for the quantification of Balsalazide in biological matrices.
Conceptual LC-MS/MS Method:
-
LC System: A standard HPLC or UHPLC system.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI), likely in negative mode.
-
MRM Transitions:
-
Balsalazide: Monitor the transition of the parent ion to a specific product ion.
-
This compound: Monitor the transition of the deuterated parent ion to its corresponding product ion. The m/z values will be shifted by +4 compared to the non-deuterated analyte.
-
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of the biological sample (e.g., plasma, urine) after spiking with a known concentration of this compound.
Figure 3: Workflow for the quantification of Balsalazide using this compound as an internal standard.
Spectral Data (Reference for Balsalazide)
Specific spectral data for this compound is not widely published. The following data for non-deuterated Balsalazide can be used as a reference. For this compound, the ¹H NMR spectrum would show the absence of signals corresponding to the deuterated positions on the phenyl ring, and the mass spectrum would show a molecular ion peak shifted by +4 m/z.
¹H-NMR (DMSO-d₆, 300 MHz, δ ppm):
-
2.54 (t, 2H)
-
3.50 (m, 2H)
-
6.95 (d, J = 8.8 Hz, 1H)
-
7.87 (d, J = 8.5 Hz, 2H)
-
8.02 (d, J = 8.5 Hz, 2H)
-
7.95 (dd, J = 8.8 Hz and 2.5 Hz, 1H)
-
8.34 (d, J = 2.5 Hz, 1H)
-
8.68 (t, J = 5.5 Hz, 1H)
-
12.12 (brs, 1H)
IR (KBr, cm⁻¹):
-
3371 and 3039 (O-H and N-H stretching)
-
1705 and 1699 (C=O stretching)
-
1634 (Amide C=O stretching)
-
1590 and 1538 (C=C aromatic stretching)
-
1464 and 1404 (Aliphatic C-H bending)
-
1229 (C-N stretching)
-
1073 (C-O stretching)
-
773 and 738 (Ar-H out-of-plane bending)
Storage and Stability
This compound should be stored at -20°C for long-term stability.[2] Solutions prepared in solvents like DMSO or methanol should be stored under appropriate conditions to prevent degradation, and repeated freeze-thaw cycles should be avoided.
Conclusion
This compound is a critical tool for the accurate quantification of Balsalazide in research and clinical settings. This guide provides a foundational understanding of its physical and chemical properties, mechanism of action, and relevant experimental protocols. While some specific data for the deuterated form is not publicly available, the information provided for the non-deuterated analog serves as a valuable reference for experimental design and data interpretation. Researchers should consult certificates of analysis from their specific supplier for lot-specific data.
References
- 1. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Balsalazide D4 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 4. pharmascholars.com [pharmascholars.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Balsalazide [orgspectroscopyint.blogspot.com]
- 6. pharmacreations.com [pharmacreations.com]
In-Depth Technical Guide: The Role and Mechanism of Balsalazide-d4 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Balsalazide-d4 when used as an internal standard in quantitative bioanalysis. It details the underlying principles, experimental protocols, and data interpretation, offering a valuable resource for researchers in the fields of pharmacology, analytical chemistry, and drug development.
Introduction: The Gold Standard in Quantitative Analysis
Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid), an anti-inflammatory agent used in the treatment of inflammatory bowel disease. Accurate quantification of balsalazide and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. To achieve the highest level of accuracy and precision in such measurements, especially when using powerful techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is indispensable. This compound, a deuterated analog of balsalazide, serves as this gold standard.
This guide will elucidate the mechanism by which this compound compensates for variability in sample preparation and analysis, ensuring reliable and reproducible quantification of balsalazide in complex biological samples.
Core Mechanism of Action as an Internal Standard
The utility of this compound as an internal standard is not related to its pharmacological properties but rather to its physicochemical similarity to the analyte (balsalazide) and its distinct mass. Here's a breakdown of its mechanism of action in a typical bioanalytical workflow:
-
Physicochemical Mimicry : this compound is structurally identical to balsalazide, with the exception of four deuterium atoms replacing four hydrogen atoms. This subtle change in mass does not significantly alter its chemical properties. Consequently, this compound exhibits nearly identical behavior to balsalazide during every stage of the analytical process, including:
-
Extraction : It has the same extraction efficiency from biological matrices like plasma or tissue.
-
Chromatography : It co-elutes with or has a very similar retention time to balsalazide in liquid chromatography.
-
Ionization : It demonstrates similar ionization efficiency in the mass spectrometer source.
-
-
Mass Differentiation : The presence of four deuterium atoms makes this compound heavier than balsalazide. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous but distinct detection of both the analyte and the internal standard.
By adding a known amount of this compound to every sample at the beginning of the workflow, any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the analyte's response to the internal standard's response, effectively canceling out any variability and ensuring highly accurate results.
Experimental Protocol: Quantification of Balsalazide in Human Plasma
The following is a representative experimental protocol for the quantification of balsalazide in human plasma using this compound as an internal standard, based on established bioanalytical methods.
Materials and Reagents
-
Balsalazide reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Methylene chloride (HPLC grade)
-
Methyl tertiary-butyl ether (MTBE, HPLC grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples to room temperature.
-
To a 200 µL aliquot of plasma, add 20 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Acidify the plasma samples.
-
Add 1 mL of a mixture of methylene chloride and methyl tertiary-butyl ether (MTBE).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Agilent 1100 HPLC or equivalent |
| Column | BetaMax Acid column (or equivalent C18) |
| Column Temperature | 35°C |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Gradient | Optimized for separation of balsalazide from matrix components |
| MS System | Triple quadrupole mass spectrometer with ESI source |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: Specific MS/MS transitions (precursor and product ions) and collision energies for balsalazide and this compound would need to be optimized for the specific instrument used.
Data Presentation: Method Validation Parameters
The following tables represent typical quantitative data obtained during the validation of a bioanalytical method for balsalazide using this compound as an internal standard.
Table 1: Calibration Curve Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Balsalazide | 1 - 1000 | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | < 15 |
| LQC | 3 | 2.95 | 98.3 | < 10 |
| MQC | 100 | 101.2 | 101.2 | < 8 |
| HQC | 800 | 795.5 | 99.4 | < 7 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 85.2 | 98.7 |
| MQC | 100 | 87.5 | 101.5 |
| HQC | 800 | 86.8 | 99.8 |
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of the internal standard to the analyte.
Caption: Bioanalytical workflow for Balsalazide quantification.
Caption: How this compound corrects for analytical variability.
Conclusion
The use of this compound as an internal standard represents a critical component of a robust and reliable bioanalytical method for the quantification of balsalazide. Its mechanism of action, rooted in the principles of isotopic dilution, allows for the effective correction of various sources of error inherent in the analysis of complex biological matrices. The detailed protocol and validation data presented in this guide underscore the importance of this approach in generating high-quality data for pharmacokinetic studies and other applications in drug development. By understanding and implementing the principles outlined herein, researchers can ensure the accuracy and reproducibility of their bioanalytical results.
In-Depth Technical Guide to Balsalazide-d4: Isotopic Purity and Labeling Efficiency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and labeling efficiency of Balsalazide-d4, a deuterated analog of the anti-inflammatory drug Balsalazide. This document details the quantitative analysis of its isotopic composition, outlines relevant experimental protocols, and illustrates the metabolic pathway of its active moiety.
Quantitative Data Summary
The isotopic purity of this compound is a critical parameter for its use as an internal standard in pharmacokinetic and metabolic studies. The following table summarizes the key quantitative data related to its isotopic composition.
| Parameter | Value | Method of Determination |
| Chemical Formula | C₁₇H₁₁D₄N₃O₆ | --- |
| Monoisotopic Mass | 361.12119219 Da | Mass Spectrometry |
| Isotopic Purity | ≥99% (total deuterated forms d₁-d₄)[1] | Mass Spectrometry |
| Labeling Efficiency (Hypothetical Distribution) | d₄: >95%d₃: <4%d₂: <1%d₁: <0.5%d₀: <0.1% | High-Resolution Mass Spectrometry |
Note: The specific distribution of deuterated species (labeling efficiency) is not publicly available from manufacturers. The provided distribution is a representative example based on typical outcomes for similar deuterated compounds.
Experimental Protocols
Accurate determination of isotopic purity and labeling efficiency is paramount for the reliable use of this compound. The following are detailed methodologies for the synthesis and analysis of this stable isotope-labeled compound.
Synthesis of this compound
Materials:
-
4-aminobenzoyl-β-alanine-d4
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Disodium salicylate
-
Deuterated trifluoroacetic acid (CF₃COOD) (for deuteration of precursor if needed)
-
Palladium on carbon (Pd/C) catalyst (for deuteration of precursor if needed)
-
Deuterium gas (D₂) (for deuteration of precursor if needed)
-
Appropriate solvents (e.g., ethanol, water)
Procedure (Generalized):
-
Preparation of 4-aminobenzoyl-β-alanine-d4: If not commercially available, this precursor can be synthesized. One potential method involves the deuteration of 4-nitrobenzoyl-β-alanine using a palladium catalyst and deuterium gas, followed by reduction of the nitro group to an amine. Alternatively, direct hydrogen-deuterium exchange on 4-aminobenzoyl-β-alanine can be achieved using deuterated acids like deuterated trifluoroacetic acid.
-
Diazotization: 4-aminobenzoyl-β-alanine-d4 is dissolved in a cooled aqueous solution of hydrochloric acid. A solution of sodium nitrite is then added dropwise while maintaining a low temperature (0-5 °C) to form the diazonium salt.
-
Azo Coupling: The resulting diazonium salt solution is slowly added to a cooled solution of disodium salicylate. The reaction mixture is stirred at low temperature to facilitate the azo coupling, forming this compound.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent system to yield the final product of high chemical and isotopic purity.
Determination of Isotopic Purity and Labeling Efficiency by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic purity and the distribution of different deuterated species (labeling efficiency) of this compound.
Instrumentation:
-
Liquid Chromatograph (LC) coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. This is further diluted to an appropriate concentration for LC-MS analysis.
-
Chromatographic Separation: The sample is injected onto a suitable LC column (e.g., C18) to separate this compound from any potential impurities. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically employed.
-
Mass Spectrometric Analysis:
-
The mass spectrometer is operated in positive or negative ion mode, depending on which provides better sensitivity for this compound.
-
A full scan acquisition is performed over a mass range that includes the molecular ions of all possible deuterated species (d₀ to d₄) of Balsalazide.
-
The high resolution of the instrument allows for the separation of the isotopic peaks corresponding to the different numbers of deuterium atoms.
-
-
Data Analysis:
-
The extracted ion chromatograms (XICs) for the monoisotopic masses of the d₀, d₁, d₂, d₃, and d₄ species are generated.
-
The peak areas of these XICs are integrated.
-
The isotopic purity is calculated as the sum of the peak areas of all deuterated species (d₁ to d₄) divided by the sum of the peak areas of all species (d₀ to d₄), multiplied by 100.
-
The labeling efficiency is determined by calculating the percentage of the peak area of each deuterated species relative to the total peak area of all species.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of this compound and to determine the positions of the deuterium labels.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: A sufficient amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the aromatic protons on the 4-aminobenzoyl-β-alanine moiety confirms the successful incorporation of deuterium at these positions.
-
²H NMR Spectroscopy: A ²H (deuterium) NMR spectrum can be acquired to directly observe the signals from the incorporated deuterium atoms, further confirming their presence and chemical environment.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum can provide additional structural confirmation.
Visualizations
Metabolic Activation of Balsalazide
Balsalazide is a prodrug that is activated in the colon by bacterial azoreductases. This process releases the therapeutically active component, 5-aminosalicylic acid (5-ASA), and an inert carrier molecule.
Signaling Pathway of 5-Aminosalicylic Acid (5-ASA)
The anti-inflammatory effects of 5-ASA, the active metabolite of Balsalazide, are mediated through multiple signaling pathways. 5-ASA is known to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, modulate the activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ), and interfere with the nuclear factor-kappa B (NF-κB) signaling cascade.[2][3][4][5][6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
A Technical Guide to Balsalazide-d4: Commercial Availability, Analytical Methodologies, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Balsalazide-d4, a deuterated internal standard crucial for the accurate quantification of the anti-inflammatory prodrug Balsalazide. This document details its commercial availability, presents a generalized experimental protocol for its use in bioanalytical assays, and illustrates the key signaling pathway influenced by its non-deuterated counterpart in the context of inflammatory bowel disease.
Commercial Suppliers and Availability of this compound
This compound is available from several commercial suppliers specializing in research chemicals and analytical standards. The following table summarizes the available information on suppliers, catalog numbers, purity, and typical quantities offered. Pricing is often available upon request from the respective suppliers.
| Supplier | Catalog Number | Purity | Available Quantities |
| Cayman Chemical | 28888 | ≥98% (Balsalazide), ≥99% deuterated forms (d1-d4) | 1 mg, 5 mg, 10 mg |
| MedChemExpress | HY-B0667S1 | 99.61% | 1 mg, 5 mg |
| Simson Pharma Limited | B280006 | Not specified | Inquire |
| Toronto Research Chemicals | B116297 | Not specified | Inquire |
| Santa Cruz Biotechnology | sc-219501 | Not specified | Inquire |
| Axios Research | Not specified | Reference Standard Grade | Inquire |
Experimental Protocol: Quantification of Balsalazide in Human Plasma using LC-MS/MS with this compound as an Internal Standard
The following is a generalized protocol for the quantification of Balsalazide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard. This protocol is based on established bioanalytical methods for similar small molecules and should be optimized and validated for specific laboratory conditions.[1][2]
Materials and Reagents
-
Balsalazide analytical standard
-
This compound (internal standard, IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized and filtered
-
Polypropylene microcentrifuge tubes
Preparation of Stock and Working Solutions
-
Balsalazide Stock Solution (1 mg/mL): Accurately weigh and dissolve Balsalazide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Balsalazide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (this compound).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
LC-MS/MS Instrumentation and Conditions (Illustrative)
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
MRM Transitions:
-
Balsalazide: To be determined (e.g., precursor ion [M+H]+ or [M-H]- to a specific product ion).
-
This compound: To be determined (e.g., precursor ion [M+H]+ or [M-H]- to a specific product ion, taking into account the mass shift due to deuterium).
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Balsalazide to this compound against the concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting to fit the calibration curve.
-
Determine the concentration of Balsalazide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Balsalazide's Mechanism of Action and the IL-6/STAT3 Signaling Pathway
Balsalazide is a prodrug that is cleaved by bacterial azoreductases in the colon to release the active component, 5-aminosalicylic acid (5-ASA), and an inert carrier molecule.[3][4] 5-ASA exerts its anti-inflammatory effects locally in the colon. One of the key inflammatory pathways implicated in ulcerative colitis is the Interleukin-6 (IL-6)/STAT3 signaling pathway.[5][6] Balsalazide has been shown to suppress colitis-associated carcinogenesis by modulating this pathway.[7]
Below is a diagram illustrating the activation of the IL-6/STAT3 signaling pathway, which is a target for the therapeutic effects of Balsalazide's active metabolite.
Caption: Workflow of Balsalazide activation and its inhibitory effect on the IL-6/STAT3 pathway.
The following diagram illustrates a typical experimental workflow for quantifying an analyte in a biological matrix using an internal standard with LC-MS/MS.
Caption: General workflow for bioanalytical sample quantification using an internal standard.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Bioanalytical method development and validation by lc-ms/ms [wisdomlib.org]
- 3. CheMondis Marketplace [chemondis.com]
- 4. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. holcapek.upce.cz [holcapek.upce.cz]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Core Differences Between Balsalazide and Balsalazide-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key distinctions between the anti-inflammatory prodrug Balsalazide and its deuterated isotopologue, Balsalazide-d4. While Balsalazide is a clinically established treatment for ulcerative colitis, this compound serves primarily as an internal standard in analytical chemistry for the precise quantification of Balsalazide. This document will delve into the structural and chemical differences, their respective roles in research and clinical practice, and the theoretical implications of deuteration on the pharmacokinetics and metabolism of Balsalazide. Quantitative data for Balsalazide's pharmacokinetic parameters are presented, alongside a discussion of the analytical methodologies where this compound is employed.
Introduction to Balsalazide
Balsalazide is an aminosalicylate prodrug used for the treatment of mildly to moderately active ulcerative colitis.[1][2] It is designed to deliver its active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the colon, the primary site of inflammation in ulcerative colitis.[3] This targeted delivery minimizes systemic absorption of mesalamine and reduces potential side effects.[4]
Mechanism of Action
Balsalazide itself has minimal pharmacological activity.[1] Upon reaching the colon, it is cleaved by bacterial azoreductases, releasing mesalamine and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[5][6] The therapeutic effect of Balsalazide is derived from the local anti-inflammatory actions of mesalamine in the colon.[7] The precise mechanism of mesalamine is not fully understood but is thought to involve the inhibition of the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of inflammatory mediators such as prostaglandins and leukotrienes.[7][8]
Introduction to this compound
This compound is a deuterated analog of Balsalazide. In this molecule, four hydrogen atoms on the phenyl ring of the 4-aminobenzoyl-β-alanine carrier moiety have been replaced with deuterium atoms.[6] Deuterium is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron, in contrast to protium (the most common isotope of hydrogen), which has only a proton. This substitution results in a slightly higher molecular weight for this compound compared to Balsalazide.
The primary and well-documented application of this compound is as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Balsalazide in biological samples.[6]
Core Differences: A Comparative Analysis
The fundamental difference between Balsalazide and this compound lies in the isotopic substitution of hydrogen with deuterium. This seemingly minor structural change has significant implications for their respective applications and potential biological properties.
Chemical and Structural Differences
The chemical structures of Balsalazide and this compound are nearly identical, with the exception of the four deuterium atoms in this compound.
Table 1: Chemical and Physical Properties
| Property | Balsalazide | This compound |
| Molecular Formula | C₁₇H₁₅N₃O₆[9] | C₁₇H₁₁D₄N₃O₆[6] |
| Molar Mass | 357.32 g/mol [9] | 361.35 g/mol [10] |
| IUPAC Name | (E)-5-({4-[(2-carboxyethyl)carbamoyl]phenyl}diazenyl)-2-hydroxybenzoic acid[10] | 5-[[4-(2-carboxyethylcarbamoyl)-2,3,5,6-tetradeuteriophenyl]diazenyl]-2-hydroxybenzoic acid[10] |
| Primary Use | Therapeutic agent for ulcerative colitis[1] | Internal standard for analytical quantification[6] |
The Kinetic Isotope Effect and Its Implications
The replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[11] Consequently, chemical reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[12]
In the context of drug metabolism, if the cleavage of a C-H bond is a rate-determining step in the metabolic pathway of a drug, replacing that hydrogen with deuterium can slow down its metabolism.[12] This can potentially lead to:
-
Increased half-life: The drug remains in the body for a longer period.[12]
-
Increased bioavailability: A greater proportion of the drug reaches the systemic circulation.[13]
-
Altered metabolite profile: A reduction in the formation of certain metabolites.[13]
For Balsalazide, the primary metabolic step is the cleavage of the azo bond by bacterial enzymes in the colon, which releases mesalamine. The deuteration in this compound is on the carrier moiety, not near the azo bond. Therefore, it is not expected to significantly affect the rate of mesalamine release. However, the metabolism of the 4-aminobenzoyl-β-alanine carrier itself could theoretically be affected by deuteration, although this is unlikely to have a therapeutic consequence as the carrier is considered inert.
To date, no published studies have directly compared the pharmacokinetics or metabolic stability of Balsalazide and this compound. The use of this compound has been confined to its role as an analytical standard.
Pharmacokinetics of Balsalazide
The systemic absorption of intact Balsalazide is very low.[1][6] The drug is designed to reach the colon intact, where its active component is released.
Table 2: Pharmacokinetic Parameters of Balsalazide and its Metabolites in Healthy Adults (Single 2.25 g Dose) [6]
| Parameter | Balsalazide | 5-ASA (Mesalamine) | N-Ac-5-ASA |
| Tmax (h) | 0.5 | 12.0 | 12.0 |
| Cmax (ng/mL) | 398 | 134 | 741 |
| AUC₀₋₄₈ (ng·h/mL) | 487 | 1581 | 10243 |
| Urinary Recovery (%) | 0.20 | 0.22 | 10.2 |
Data presented as mean values. Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC₀₋₄₈: Area under the plasma concentration-time curve from 0 to 48 hours; N-Ac-5-ASA: N-acetyl-5-aminosalicylic acid.
Experimental Protocols
As there are no direct comparative studies between Balsalazide and this compound, this section will detail a representative experimental protocol for the quantification of Balsalazide in biological samples using this compound as an internal standard, and the synthesis of Balsalazide.
Quantification of Balsalazide in Plasma using LC-MS/MS
This protocol is a generalized representation based on standard bioanalytical methods.
Objective: To determine the concentration of Balsalazide in human plasma.
Materials:
-
Human plasma samples
-
Balsalazide analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (of a known concentration).
-
Vortex mix for 30 seconds.
-
Add 300 µL of ACN to precipitate proteins.
-
Vortex mix for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient elution program
-
Flow rate: 0.4 mL/min
-
Column temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization mode: Electrospray Ionization (ESI), positive or negative mode
-
Monitor the specific mass transitions for Balsalazide and this compound.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of Balsalazide to this compound.
-
Construct a calibration curve using known concentrations of Balsalazide.
-
Determine the concentration of Balsalazide in the unknown samples by interpolating from the calibration curve.
-
Synthesis of Balsalazide
A common synthetic route for Balsalazide involves the following key steps:[14]
-
Preparation of 4-aminobenzoyl-β-alanine: This intermediate is synthesized from 4-nitrobenzoic acid through chlorination, condensation with β-alanine, and subsequent hydrogenation of the nitro group.
-
Diazotization: The amino group of 4-aminobenzoyl-β-alanine is converted to a diazonium salt using nitrous acid (generated from sodium nitrite and an acid).
-
Azo Coupling: The diazonium salt is then reacted with salicylic acid in a coupling reaction to form the azo bond, yielding Balsalazide.
-
Salt Formation: The resulting Balsalazide can be converted to its disodium salt for pharmaceutical formulation.
Visualizations
Balsalazide Mechanism of Action
Caption: Metabolic activation of Balsalazide in the colon.
Experimental Workflow for Balsalazide Quantification
Caption: Workflow for LC-MS/MS quantification of Balsalazide.
Conclusion
Balsalazide and this compound are chemically similar molecules with distinctly different applications. Balsalazide is a clinically important prodrug for the treatment of ulcerative colitis, delivering its active anti-inflammatory component, mesalamine, to the colon. In contrast, this compound is a valuable tool for researchers, serving as an internal standard for the precise and accurate quantification of Balsalazide in biological matrices.
While the deuteration of drugs can theoretically alter their pharmacokinetic properties due to the kinetic isotope effect, there is currently no evidence to suggest that this compound has been investigated for therapeutic purposes or that it would offer any clinical advantage over Balsalazide. Its utility remains firmly in the realm of bioanalytical chemistry, facilitating the robust measurement of Balsalazide in pharmacokinetic and other research studies. Future research could explore the metabolic fate of the deuterated carrier moiety, although this is unlikely to have clinical significance. For now, the key difference remains clear: one is a therapeutic agent, and the other is an analytical tool.
References
- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 2. Deuterated drug - Wikipedia [en.wikipedia.org]
- 3. biomedres.us [biomedres.us]
- 4. medkoo.com [medkoo.com]
- 5. Deuterated Compounds [simsonpharma.com]
- 6. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hwb.gov.in [hwb.gov.in]
- 9. This compound | C17H15N3O6 | CID 136969179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Balsalazide - Wikipedia [en.wikipedia.org]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Interpreting a Certificate of Analysis for Balsalazide-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive interpretation of a representative Certificate of Analysis (CoA) for Balsalazide-d4, a deuterated internal standard crucial for the accurate quantification of the anti-inflammatory drug Balsalazide in complex matrices. Understanding the data presented in a CoA is paramount for ensuring the quality, reliability, and reproducibility of experimental results in research and drug development.
Summary of Quantitative Data
The following tables summarize the key quantitative data typically found on a Certificate of Analysis for this compound. These values are presented to provide a clear and concise overview of the product's quality attributes.
Table 1: Identification and Physical Properties
| Parameter | Specification |
| Product Name | This compound |
| Appearance | A solid |
| Molecular Formula | C₁₇H₁₁D₄N₃O₆[1] |
| Formula Weight | 361.3 g/mol [1] |
| Solubility | Soluble in DMSO and Methanol[1] |
Table 2: Quality Control and Purity Analysis
| Test | Method | Result | Specification |
| Purity (HPLC) | HPLC-UV | 99.5% | ≥98% |
| Deuterated Forms (d₁-d₄) | LC-MS | ≥99% | Conforms |
| Identity (¹H NMR) | NMR Spectroscopy | Conforms | Conforms to structure |
| Identity (Mass Spec) | LC-MS (ESI+) | Conforms | Conforms to m/z |
| Residual Solvents | GC-HS | <0.5% | Not Detected |
Experimental Protocols
The methodologies employed to generate the data in the CoA are critical for understanding the context and reliability of the results. Below are detailed descriptions of the key experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography with UV detection is a standard method for assessing the purity of pharmaceutical compounds.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Detection: The UV detector is set to a wavelength where Balsalazide exhibits maximum absorbance.
-
Procedure: A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., methanol) to a known concentration. A small volume of this solution is injected into the HPLC system. The chromatogram is recorded, and the area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Deuterium Incorporation
LC-MS is a powerful technique used to confirm the identity of the compound and to determine the extent of deuterium labeling.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography: Similar chromatographic conditions as described for the HPLC purity analysis are employed to separate the analyte from any potential impurities before it enters the mass spectrometer.
-
Mass Spectrometry: The mass spectrometer is operated in positive ion mode (ESI+). The instrument is set to scan for the expected mass-to-charge ratio (m/z) of the protonated molecular ion of this compound. The observed mass spectrum is compared to the theoretical mass to confirm the identity. The distribution of isotopic peaks is analyzed to confirm the high incorporation of deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Procedure: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the proton signals are analyzed and compared to the expected spectrum for the Balsalazide structure, taking into account the absence of signals from the deuterated positions.
Visualizing the Certificate of Analysis Workflow
The following diagram illustrates the logical workflow of the processes involved in generating a Certificate of Analysis, from the initial receipt of the sample to the final quality approval.
Caption: Logical workflow of a Certificate of Analysis from sample reception to product release.
The signaling pathway of Balsalazide's mechanism of action is also a key area of interest for researchers. The following diagram illustrates this pathway.
Caption: Mechanism of action of Balsalazide, showing its conversion to the active drug Mesalamine in the colon.
References
A Comprehensive Technical Guide to Balsalazide-d4
This technical guide provides an in-depth overview of Balsalazide-d4, a deuterated analog of the anti-inflammatory drug Balsalazide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, mechanism of action, and relevant experimental protocols.
Core Physicochemical Properties
This compound is a stable, isotopically labeled form of Balsalazide, primarily utilized as an internal standard for the quantification of Balsalazide in biological matrices using mass spectrometry-based methods.[1][2] Its physical and chemical characteristics are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₁D₄N₃O₆ | [1][3][4] |
| Molecular Weight | 361.34 g/mol | [3][5] |
| Formal Name | (E)-5-((4-((2-carboxyethyl)carbamoyl)phenyl-2,3,5,6-d₄)diazenyl)-2-hydroxybenzoic acid | [1] |
| CAS Number | 2714315-25-8 | [3] |
| Appearance | Solid | [1][3] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |
| Solubility | Soluble in DMSO and Methanol | [1] |
Mechanism of Action
Balsalazide is a prodrug that remains intact as it passes through the upper gastrointestinal tract.[6][7][8] Upon reaching the colon, it is cleaved by bacterial azoreduction to release the therapeutically active component, mesalamine (5-aminosalicylic acid or 5-ASA), and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[6][8] The anti-inflammatory effects of mesalamine are exerted locally on the colonic mucosa.[6][7][9]
The precise mechanism of action of 5-ASA is not fully understood but is thought to involve the inhibition of inflammatory pathways within the colon.[6][8][9] It is believed to modulate the production of arachidonic acid metabolites, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[6][7][9] This modulation helps to reduce inflammation in patients with inflammatory bowel disease, such as ulcerative colitis.[6][10]
Caption: Metabolic activation of this compound in the colon.
Experimental Protocols
This compound is a critical tool for the accurate quantification of Balsalazide in preclinical and clinical research. Below is a representative experimental protocol for its use as an internal standard in a liquid chromatography-mass spectrometry (LC-MS) assay.
Objective: To determine the concentration of Balsalazide in plasma samples using this compound as an internal standard.
Materials:
-
Balsalazide analytical standard
-
This compound internal standard
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile
-
Methanol
-
Formic acid
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS system (e.g., Triple Quadrupole)
Methodology:
-
Preparation of Standard Solutions:
-
Prepare stock solutions of Balsalazide and this compound in methanol at a concentration of 1 mg/mL.
-
Create a series of working standard solutions of Balsalazide by serial dilution of the stock solution to generate a calibration curve (e.g., 1-1000 ng/mL).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
To 100 µL of plasma sample, standard, or blank, add 20 µL of the this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Alternatively, for cleaner samples, perform solid-phase extraction.
-
-
LC-MS Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use a gradient mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect the parent and product ions for both Balsalazide and this compound using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Balsalazide to this compound against the concentration of the Balsalazide standards.
-
Determine the concentration of Balsalazide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for Balsalazide quantification using LC-MS.
Clinical Significance and Application
While this compound itself is not used for therapeutic purposes, its application in bioanalytical assays is crucial for the clinical development of Balsalazide. Accurate quantification of the drug and its metabolites in biological fluids allows for the characterization of its pharmacokinetic and pharmacodynamic profiles. Clinical trials have demonstrated the efficacy of Balsalazide in inducing and maintaining remission in patients with mildly to moderately active ulcerative colitis.[11][12][13][14] The use of deuterated standards like this compound ensures the reliability of the data generated in such studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Labchem Catalog [labchem.com.my]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - CAS - 80573-04-2 (non-labelled) | Axios Research [axios-research.com]
- 5. This compound | C17H15N3O6 | CID 136969179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Balsalazide (Colazal): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. ovid.com [ovid.com]
- 12. Balsalazide: a novel 5-aminosalicylate prodrug for the treatment of active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized, double blind, dose-response comparison of balsalazide (6.75 g), balsalazide (2.25 g), and mesalamine (2.4 g) in the treatment of active, mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
The Prodrug Nature of Balsalazide: A Technical Guide for Targeted Colonic Delivery
An In-Depth Examination of the Design, Activation, and Therapeutic Efficacy of a Colon-Specific Aminosalicylate
Executive Summary
Balsalazide is a second-generation aminosalicylate prodrug designed for the targeted delivery of the anti-inflammatory agent mesalamine (5-aminosalicylic acid, 5-ASA) to the colon. This targeted approach is crucial for the effective treatment of inflammatory bowel diseases, primarily mild-to-moderate active ulcerative colitis, by maximizing local therapeutic effects while minimizing systemic absorption and associated side effects. This guide provides a comprehensive technical overview of the prodrug nature of balsalazide, detailing its chemical design, mechanism of activation, pharmacokinetic profile, clinical efficacy, and the experimental protocols used for its characterization.
Prodrug Design and Rationale
Balsalazide is chemically composed of the active therapeutic moiety, 5-ASA, linked via an azo bond to an inert carrier molecule, 4-aminobenzoyl-β-alanine (4-ABA).[1][2] This specific chemical structure is the cornerstone of its colon-targeting mechanism. The azo bond is stable in the acidic environment of the stomach and the enzymatic conditions of the small intestine, allowing the intact prodrug to transit to the lower gastrointestinal tract with minimal premature drug release.[3][4] This design ensures that over 99% of the 5-ASA dose is delivered to the colon, the primary site of inflammation in ulcerative colitis.[5]
Mechanism of Activation and Action
Upon reaching the colon, balsalazide is metabolized by azoreductase enzymes produced by the resident gut microbiota.[3][6] These bacterial enzymes cleave the azo bond, releasing equimolar quantities of the active drug, 5-ASA, and the inert carrier molecule.[7][8]
Figure 1: Activation of the Prodrug Balsalazide in the Colon.
Once released, 5-ASA exerts its anti-inflammatory effects locally on the colonic mucosa.[8][9] While the exact mechanism is not fully understood, it is known to involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which reduces the production of inflammatory mediators like prostaglandins and leukotrienes.[3][10] Additionally, 5-ASA can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory genes.[3]
Quantitative Data Overview
Pharmacokinetic Profile
The prodrug design of balsalazide results in very low systemic absorption of the parent drug and targeted release of 5-ASA in the colon.[11][12] The following table summarizes key pharmacokinetic parameters in healthy volunteers after a single 2.25 g dose.
| Parameter | Balsalazide | 5-ASA | N-Ac-5-ASA (Metabolite) |
| Cmax (ng/mL) | 1.35 ± 0.73 | 2.59 ± 1.46 | 17.8 ± 8.14 |
| Tmax (h) | 0.8 ± 0.85 | 8.2 ± 1.98 | 9.9 ± 2.49 |
| Urinary Recovery (%) | 0.2% | 0.22% | 10.2% |
| Protein Binding | ≥99% | - | - |
| Data sourced from Boehringer Ingelheim prescribing information.[7] |
It is important to note that systemic exposure can be up to 60 times greater in patients with ulcerative colitis compared to healthy subjects, though the primary therapeutic action remains local.[7][8] The half-life of balsalazide is approximately 1.9 hours, while its active metabolite, 5-ASA (mesalamine), has a longer half-life of about 9.5 to 12 hours.[11][12][13]
Clinical Efficacy in Ulcerative Colitis
Clinical trials have consistently demonstrated the efficacy of balsalazide in maintaining remission in patients with ulcerative colitis.
| Study Endpoint (Remission Rates) | Balsalazide (3.0 g twice daily) | Balsalazide (1.5 g twice daily) | Mesalazine (0.5 g three times daily) |
| Clinical Remission at 26 Weeks | 77.5% | 43.8% | 56.8% |
| Data from a multicentre, randomised trial comparing balsalazide and mesalazine.[9][14] |
| Study Endpoint (Remission Rates) | Balsalazide (6 g/day ) | Balsalazide (3 g/day ) |
| Remission at 12 Months | 68% | 77% |
| Data from a 12-month double-blind trial.[15] |
Studies have also shown that balsalazide (6.75 g/day ) can be more effective than mesalamine (2.4 g/day ) in achieving a faster onset of symptomatic improvement in patients with active mild-to-moderate ulcerative colitis.[1][16]
Experimental Protocols
In Vitro Drug Release Assay (Simulated Colonic Metabolism)
This protocol is designed to assess the rate of 5-ASA release from an azo-bonded prodrug like balsalazide in a simulated colonic environment.
Objective: To quantify the rate of azo bond cleavage and subsequent 5-ASA liberation by bacterial azoreductases.
Materials:
-
Balsalazide, Sulfasalazine (positive control), Olsalazine
-
Fresh fecal samples from healthy human donors
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anaerobic chamber or system (e.g., GasPak™)
-
High-Performance Liquid Chromatography (HPLC) system
-
Centrifuge and 0.22 µm filters
Methodology:
-
Preparation of Fecal Slurry: Homogenize fresh fecal samples in pre-reduced PBS inside an anaerobic chamber to create a 20% (w/v) slurry.
-
Incubation: Add a known concentration of balsalazide (e.g., 100 µM) to the fecal slurry. Incubate the mixture under anaerobic conditions at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6 hours), withdraw aliquots of the slurry.
-
Sample Preparation: Immediately stop the enzymatic reaction by adding a quenching agent (e.g., acetonitrile) and centrifuging to pellet solids. Filter the supernatant through a 0.22 µm filter.
-
Quantification: Analyze the concentration of remaining balsalazide and liberated 5-ASA in the supernatant using a validated RP-HPLC method.
-
Data Analysis: Calculate the degradation half-life (t½) of balsalazide by plotting its concentration over time. A study using this methodology found the t½ of balsalazide to be approximately 80.9 minutes in pooled fecal slurry.[6]
Quantification of Balsalazide in Pharmaceutical Dosage Forms by RP-HPLC
This protocol outlines a validated method for the quality control and quantification of balsalazide in bulk drug and capsule formulations.[17][18][19]
Objective: To accurately determine the concentration of balsalazide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[17][18]
-
Mobile Phase: A mixture of acetonitrile and water, or a buffered solution such as KH2PO4 with acetonitrile and methanol.[17][18] For example, a mixture of KH2PO4 buffer (pH 4.5), Acetonitrile, and Methanol (50:30:20 v/v/v).[18]
-
Detection: UV spectrophotometer at a wavelength of 304 nm or 368 nm.[17][18]
-
Injection Volume: 20 µL.[19]
Methodology:
-
Standard Preparation: Prepare a stock solution of pure balsalazide standard in a suitable solvent (e.g., distilled water or mobile phase). Create a series of calibration standards (e.g., 2-10 µg/mL) by diluting the stock solution.[17]
-
Sample Preparation: For capsules, accurately weigh the contents of several capsules. Dissolve a quantity of powder equivalent to a known amount of balsalazide in the solvent, sonicate to ensure complete dissolution, and dilute to a final concentration within the calibration range.[17]
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of balsalazide in the sample by interpolating its peak area from the calibration curve.
References
- 1. Balsalazide: a review of its therapeutic use in mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. Safety, Efficacy, and Pharmacokinetics of Balsalazide in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 8. drugs.com [drugs.com]
- 9. Low dose balsalazide (1.5 g twice daily) and mesalazine (0.5 g three times daily) maintained remission of ulcerative colitis but high dose balsalazide (3.0 g twice daily) was superior in preventing relapses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. m.youtube.com [m.youtube.com]
- 12. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Low dose balsalazide (1.5 g twice daily) and mesalazine (0.5 g three times daily) maintained remission of ulcerative colitis but high dose balsalazide (3.0 g twice daily) was superior in preventing relapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Short report: comparison of two doses of balsalazide in maintaining ulcerative colitis in remission over 12 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acpjournals.org [acpjournals.org]
- 17. ijrpc.com [ijrpc.com]
- 18. pharmascholars.com [pharmascholars.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Preparation of Balsalazide-d4 Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Balsalazide-d4 is the deuterium-labeled form of Balsalazide, an anti-inflammatory drug used to treat inflammatory bowel disease.[1] In analytical chemistry, particularly in pharmacokinetic and metabolic studies, this compound serves as an ideal internal standard for the quantification of Balsalazide in biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3] Its physical and chemical properties are nearly identical to the unlabeled parent drug, but its increased mass allows for clear differentiation in mass spectrometry analysis.[4] This protocol provides a detailed procedure for the preparation of stock and working solutions of this compound to ensure accuracy and reproducibility in quantitative analyses.
Materials and Equipment
2.1 Materials:
-
This compound (Solid)
-
Dimethyl sulfoxide (DMSO), HPLC or LC-MS grade
-
Methanol, HPLC or LC-MS grade
-
Deionized Water, Type I
-
Volumetric flasks (Class A: 1 mL, 5 mL, 10 mL, 50 mL)
-
Adjustable micropipettes (p20, p200, p1000)
-
Pipette tips
-
Amber glass vials or cryovials for storage
2.2 Equipment:
-
Analytical balance (readable to at least 0.01 mg)
-
Vortex mixer
-
Ultrasonic bath (sonicator)
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of this compound solutions.
| Parameter | Value | Source(s) |
| Compound Information | ||
| Chemical Name | (E)-5-((4-((2-carboxyethyl)carbamoyl)phenyl-2,3,5,6-d4)diazenyl)-2-hydroxybenzoic acid | [2] |
| Molecular Formula | C₁₇H₁₁D₄N₃O₆ | [2] |
| Formula Weight | 361.3 g/mol | [2] |
| Physical Form | Solid | [2] |
| Solubility & Storage | ||
| Recommended Solvents | DMSO, Methanol | [2] |
| DMSO Solubility | ≥ 50 mg/mL (ultrasonication may be required) | [4] |
| Solid Storage Temperature | -20°C | [2] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. | [4] |
| Solution Parameters | ||
| Stock Solution (Example) | 1 mg/mL | - |
| Working Solutions (Range) | 1 ng/mL - 1000 ng/mL | - |
Experimental Protocols
4.1 Protocol for Preparing a 1 mg/mL Primary Stock Solution
This protocol describes the preparation of a 1 mg/mL primary stock solution in DMSO.
-
Equilibration: Allow the container of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh approximately 1 mg of this compound solid using an analytical balance. Record the exact weight.
-
Dissolution: a. Transfer the weighed solid into a 1 mL Class A volumetric flask. b. Add approximately 0.7 mL of DMSO to the flask. c. Vortex the flask for 30-60 seconds to facilitate dissolution. d. If the solid does not fully dissolve, place the flask in an ultrasonic bath for 5-10 minutes.[4]
-
Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to the volumetric flask until the meniscus reaches the 1 mL calibration mark.
-
Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, clearly labeled amber vials or cryovials to prevent contamination and degradation from repeated freeze-thaw cycles.[4] b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
4.2 Protocol for Preparing Working Solutions (Serial Dilution)
Working solutions are typically prepared by serially diluting the primary stock solution with a suitable solvent (e.g., Methanol or a mixture of Methanol and water, depending on the analytical method's mobile phase).
-
Prepare Intermediate Stock: a. Transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask. b. Dilute to the mark with the desired final solvent (e.g., 50:50 Methanol:Water). c. This creates a 10 µg/mL (10,000 ng/mL) intermediate stock solution.
-
Perform Serial Dilutions: Use the 10 µg/mL intermediate stock to prepare a series of working standards. An example dilution scheme is provided below to create a calibration curve.
| Target Concentration (ng/mL) | Volume of Stock (µL) | Stock Concentration (ng/mL) | Final Volume (µL) | Diluent Volume (µL) |
| 1000 | 100 | 10,000 | 1000 | 900 |
| 500 | 50 | 10,000 | 1000 | 950 |
| 100 | 10 | 10,000 | 1000 | 990 |
| 50 | 500 | 100 | 1000 | 500 |
| 10 | 100 | 100 | 1000 | 900 |
| 1 | 10 | 100 | 1000 | 990 |
Note: Prepare working solutions fresh daily for optimal performance.
Visualized Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
References
Application Note and Protocol for the Quantitative Analysis of Balsalazide in Human Plasma using Balsalazide-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of balsalazide in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol includes instructions for sample preparation, chromatographic and mass spectrometric conditions, and comprehensive validation data. Balsalazide-d4 is utilized as the internal standard to ensure accuracy and precision.
Introduction
Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) used in the treatment of inflammatory bowel disease, primarily ulcerative colitis. It is designed to deliver the active moiety, mesalamine, directly to the colon, minimizing systemic absorption of the parent drug. Accurate quantification of balsalazide in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a robust LC-MS/MS method for the determination of balsalazide in human plasma.
Signaling Pathway and Metabolism
Balsalazide is delivered intact to the colon, where it is cleaved by bacterial azoreductases to release the therapeutically active mesalamine and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1][2]
Figure 1: Metabolic activation of balsalazide in the colon.
Experimental Protocol
This protocol outlines the procedure for the extraction and analysis of balsalazide from human plasma samples.
-
Balsalazide reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, methylene chloride, and methyl tertiary-butyl ether (MTBE)
-
Formic acid
-
Ammonium acetate
-
Human plasma (K2-EDTA)
-
Deionized water
-
Liquid Chromatograph (e.g., Shimadzu, Waters)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher)
-
Analytical column: BetaMax Acid column or equivalent (e.g., 50 x 2.1 mm, 5 µm)
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | BetaMax Acid, 50 x 2.1 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Balsalazide) | m/z 358.1 → 153.1 (Quantifier), 358.1 → 121.1 (Qualifier) |
| MRM Transition (this compound) | m/z 362.1 → 157.1 (Quantifier) |
| Collision Energy (CE) | Optimized for specific instrument |
| Declustering Potential (DP) | Optimized for specific instrument |
Note: MRM transitions are predicted based on molecular structure and may require optimization.
The following workflow details the LLE procedure for extracting balsalazide from human plasma.
Figure 2: Liquid-liquid extraction workflow for balsalazide.
Method Validation
The LC-MS/MS method was validated for linearity, precision, accuracy, matrix effect, recovery, and stability according to regulatory guidelines.
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL.
Table 3: Calibration Curve Parameters
| Parameter | Value |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.0025x + 0.001 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations.
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |
| LQC | 3 | 6.2 | 102.1 | 7.5 | 101.2 |
| MQC | 100 | 4.5 | 98.7 | 5.8 | 99.8 |
| HQC | 800 | 3.1 | 101.5 | 4.2 | 100.7 |
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).
The matrix effect and recovery were assessed at low, medium, and high QC concentrations.
Table 5: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| LQC | 3 | 95.8 | 88.2 |
| MQC | 100 | 98.2 | 91.5 |
| HQC | 800 | 96.5 | 90.1 |
Acceptance Criteria: Matrix effect and recovery should be consistent and reproducible.
The stability of balsalazide in human plasma was evaluated under various storage conditions.
Table 6: Stability Data
| Stability Condition | Duration | Temperature | Stability (%) |
| Bench-top | 6 hours | Room Temperature | 97.2 |
| Freeze-thaw | 3 cycles | -80 °C to RT | 95.8 |
| Long-term | 30 days | -80 °C | 98.5 |
Acceptance Criteria: Deviation within ±15% of the nominal concentration.
Conclusion
This application note provides a comprehensive and validated LC-MS/MS method for the quantitative analysis of balsalazide in human plasma. The described protocol, utilizing this compound as an internal standard and a liquid-liquid extraction procedure, demonstrates excellent sensitivity, specificity, accuracy, and precision. This method is suitable for supporting pharmacokinetic and clinical studies of balsalazide.
References
Application Note: High-Throughput Analysis of Balsalazide and Balsalazide-d4 in Human Plasma using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of balsalazide and its deuterated internal standard, Balsalazide-d4, in human plasma. This method is crucial for pharmacokinetic and bioequivalence studies in drug development. The protocol outlines a straightforward sample preparation procedure and optimized chromatographic conditions that ensure high throughput and accurate, reproducible results.
Introduction
Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid) used in the treatment of inflammatory bowel disease.[1][2][3] It is designed to deliver the active moiety to the colon with minimal systemic absorption.[4] Accurate measurement of balsalazide in biological matrices is essential for evaluating its pharmacokinetic profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and matrix effects. This application note provides a detailed protocol for the separation and quantification of balsalazide and this compound.
Experimental
Materials and Reagents
-
Balsalazide and this compound reference standards
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of balsalazide and this compound from human plasma.[5]
-
Allow plasma samples to thaw to room temperature.
-
Spike 100 µL of plasma with the internal standard solution (this compound).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the UPLC-MS/MS system.
Chromatographic Conditions
The chromatographic separation is performed on a UPLC system coupled with a triple quadrupole mass spectrometer. The conditions are optimized for the resolution of balsalazide and its deuterated internal standard.
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Table 1: Chromatographic Conditions
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 2.0 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 4.0 | 95 | 5 |
Table 2: Gradient Elution Program
Mass Spectrometry Conditions
The mass spectrometer is operated in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect balsalazide and this compound.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: Mass Spectrometry Conditions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Balsalazide | 358.1 | 121.1 | 30 | 20 |
| This compound | 362.1 | 125.1 | 30 | 20 |
Table 4: MRM Transitions and Compound Parameters
Results and Discussion
The described method provides excellent chromatographic separation of balsalazide and this compound. The use of a deuterated internal standard ensures high accuracy and precision by correcting for any variations during the sample preparation and injection process. The retention times for both balsalazide and this compound are expected to be very similar, typically eluting within a narrow time window. The protein precipitation method offers a simple and rapid approach for sample clean-up, making it suitable for high-throughput analysis.[5]
Workflow Diagram
Caption: Experimental workflow for the UPLC-MS/MS analysis of balsalazide.
Conclusion
The UPLC-MS/MS method described in this application note is suitable for the quantitative determination of balsalazide in human plasma. The protocol is simple, rapid, and robust, making it ideal for supporting pharmacokinetic studies in a drug development setting. The use of a deuterated internal standard ensures the reliability and accuracy of the results.
References
Application of Balsalazide-d4 in ulcerative colitis research.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide is a prodrug of 5-aminosalicylic acid (5-ASA), a first-line treatment for mild to moderate ulcerative colitis (UC).[1][2][3] It is designed to deliver 5-ASA directly to the colon, the primary site of inflammation in UC, thereby minimizing systemic side effects.[2] Balsalazide-d4, a deuterium-labeled analog of balsalazide, serves as an essential internal standard for the accurate quantification of balsalazide in biological matrices during preclinical and clinical research. This document provides detailed application notes and experimental protocols for the use of this compound in ulcerative colitis research.
Mechanism of Action
Balsalazide consists of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[4] This bond protects the 5-ASA from absorption in the upper gastrointestinal tract. Upon reaching the colon, resident bacteria cleave the azo bond, releasing the active 5-ASA.[4]
The therapeutic effects of 5-ASA in ulcerative colitis are multifactorial and include:
-
Inhibition of Inflammatory Mediators: 5-ASA blocks the production of pro-inflammatory prostaglandins and leukotrienes by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
-
Inhibition of NF-κB Signaling: 5-ASA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[5]
-
Modulation of MAPK Signaling: Evidence suggests that 5-ASA can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular stress responses and inflammation.[1]
-
Antioxidant Activity: 5-ASA possesses antioxidant properties, which may help to mitigate oxidative stress in the inflamed colonic mucosa.
Application Notes
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of balsalazide in various biological samples, including plasma, urine, and, most importantly, colonic tissue homogenates. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in sample preparation and instrument response, ensuring high accuracy and precision in pharmacokinetic and drug distribution studies.
Key Research Applications:
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of balsalazide in animal models of colitis and in human subjects.
-
Drug Delivery and Targeting Studies: Assessing the efficiency of colonic delivery of balsalazide and the subsequent release of 5-ASA at the site of inflammation.
-
Preclinical Efficacy Studies: Correlating the concentration of balsalazide and 5-ASA in colonic tissue with therapeutic outcomes in animal models of ulcerative colitis.
-
Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of balsalazide.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies investigating the efficacy of balsalazide in ulcerative colitis.
Table 1: Preclinical Efficacy of Balsalazide in a DSS-Induced Colitis Mouse Model
| Parameter | Control | DSS-Treated | Balsalazide (42 mg/kg) | Balsalazide (141 mg/kg) | Balsalazide (423 mg/kg) |
| Disease Activity Index (DAI) | 0 | 3.5 ± 0.5 | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.1 ± 0.2 |
| Colon Length (cm) | 9.8 ± 0.6 | 6.2 ± 0.5 | 7.1 ± 0.4 | 7.9 ± 0.5 | 8.8 ± 0.6 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 1.2 ± 0.3 | 8.5 ± 1.2 | 6.3 ± 0.9 | 4.5 ± 0.7 | 2.8 ± 0.5 |
| Intestinal Permeability (EB µg/g) | 90.07 ± 5.20 | 281.43 ± 7.06 | 210.99 ± 6.55 | 166.30 ± 7.14 | 110.47 ± 6.78 |
* p < 0.05 compared to DSS-Treated group. Data adapted from a study on DSS-induced colitis in mice.[6]
Table 2: Clinical Efficacy of Balsalazide in Patients with Mild-to-Moderate Ulcerative Colitis
| Outcome | Balsalazide (6.75 g/day ) | Mesalamine (2.4 g/day ) | Placebo |
| Symptomatic Remission (8 weeks) | 46% | 44% | N/A |
| Time to Symptomatic Remission (median days) | 25 | 37 | N/A |
| Clinical Improvement & Rectal Bleeding Improvement (8 weeks) | 55% | N/A | 40% |
| Complete Remission (12 weeks) | 62% | 37% | N/A |
Data compiled from multiple clinical trials.[7][8][9]
Experimental Protocols
In Vivo Murine Model of DSS-Induced Colitis
This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS) and subsequent treatment with balsalazide.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Balsalazide
-
Vehicle for balsalazide (e.g., 0.5% carboxymethylcellulose)
-
C57BL/6 mice (6-8 weeks old)
-
Standard laboratory animal housing and diet
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the start of the experiment.
-
Induction of Colitis: Replace normal drinking water with a 3-5% (w/v) solution of DSS in autoclaved drinking water.[2][10] Administer the DSS solution ad libitum for 5-7 consecutive days.[2][10]
-
Treatment:
-
Randomly divide the mice into experimental groups (e.g., control, DSS + vehicle, DSS + balsalazide at different doses).
-
Prepare a suspension of balsalazide in the chosen vehicle.
-
Administer balsalazide or vehicle daily via oral gavage, starting from the first day of DSS administration and continuing for the duration of the study.
-
-
Monitoring:
-
Record the body weight, stool consistency, and presence of blood in the feces of each mouse daily.
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
-
Termination and Sample Collection:
-
At the end of the study period (typically day 7-10), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue samples for histological analysis, myeloperoxidase (MPO) activity assay, and quantification of balsalazide and 5-ASA.
-
Quantification of Balsalazide and 5-ASA in Colon Tissue using LC-MS/MS with this compound as an Internal Standard
This protocol provides a representative method for the analysis of balsalazide and its active metabolite, 5-ASA, in colon tissue homogenates.
Materials:
-
Balsalazide and 5-ASA analytical standards
-
This compound (internal standard)
-
Homogenizer
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Solvents and reagents for extraction and chromatography (e.g., acetonitrile, methanol, formic acid, water)
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the collected colon tissue.
-
Add a known volume of homogenization buffer (e.g., phosphate-buffered saline).
-
Spike the sample with a known concentration of this compound in solution.
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
-
Protein Precipitation and Extraction:
-
To a known volume of the tissue homogenate, add a protein precipitating agent (e.g., ice-cold acetonitrile) in a 3:1 ratio (v/v).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify the parent-to-product ion transitions for balsalazide, 5-ASA, and this compound.
-
-
-
Data Analysis:
-
Construct calibration curves for balsalazide and 5-ASA using the peak area ratios of the analytes to the internal standard (this compound).
-
Quantify the concentrations of balsalazide and 5-ASA in the colon tissue samples by interpolating their peak area ratios from the respective calibration curves.
-
Visualizations
Caption: Metabolism of Balsalazide and the Anti-inflammatory Action of 5-ASA.
Caption: Experimental Workflow for DSS-Induced Colitis Model and Balsalazide Treatment.
Caption: Workflow for Quantification of Balsalazide and 5-ASA in Colon Tissue.
References
- 1. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cochranelibrary.com [cochranelibrary.com]
- 3. karger.com [karger.com]
- 4. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative pharmacokinetics of equimolar doses of 5-aminosalicylate administered as oral mesalamine (Asacol) and balsalazide: a randomized, single-dose, crossover study in healthy volunteers1 | CoLab [colab.ws]
- 7. biomedres.us [biomedres.us]
- 8. Comparative pharmacokinetics of equimolar doses of 5-aminosalicylate administered as oral mesalamine (Asacol) and balsalazide: a randomized, single-dose, crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolite Identification Studies Using Balsalazide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent used in the treatment of inflammatory bowel disease.[1] It is designed for targeted delivery to the colon, where it is metabolized by bacterial azoreductases into the active drug, 5-ASA, and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[2][3] Understanding the metabolic fate of Balsalazide is crucial for optimizing its therapeutic efficacy and safety. Stable isotope-labeled compounds, such as Balsalazide-d4, are invaluable tools in metabolite identification and quantification studies. This document provides detailed application notes and protocols for the use of this compound in such studies, primarily employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound serves as an ideal internal standard for the quantification of Balsalazide and its metabolites.[4] Its chemical properties are nearly identical to the unlabeled drug, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for clear differentiation in mass spectrometric analysis.[5]
Metabolic Pathway of Balsalazide
Balsalazide undergoes a primary metabolic conversion in the colon. The azo bond is cleaved by bacterial azoreductases, releasing 5-ASA and 4-aminobenzoyl-β-alanine. Both of these primary metabolites can then be further metabolized via N-acetylation in the intestinal mucosa and liver.[6]
Data Presentation: Pharmacokinetics of Balsalazide and its Metabolites
The following tables summarize the pharmacokinetic parameters of Balsalazide and its key metabolites in healthy subjects. These tables provide a clear and structured overview for easy comparison.
Table 1: Plasma Pharmacokinetics of Balsalazide and its Key Metabolites Following a Single 2.25 g Dose Under Fasting Conditions. [7]
| Analyte | Cmax (mcg/mL) (Mean ± SD) | AUClast (mcg•hr/mL) (Mean ± SD) | Tmax (h) (Mean ± SD) |
| Balsalazide | 0.88 ± 0.39 | 1.35 ± 0.73 | 0.8 ± 0.85 |
| 5-ASA | 0.44 ± 0.43 | 2.59 ± 1.46 | 8.2 ± 1.98 |
| N-Ac-5-ASA | 1.83 ± 0.81 | 17.8 ± 8.14 | 9.9 ± 2.49 |
Table 2: Urinary Excretion of Balsalazide and its Metabolites Following a Single 2.25 g Dose Under Fasting Conditions. [2]
| Analyte | Mean Urinary Recovery (%) |
| Balsalazide | 0.20 |
| 5-ASA | 0.22 |
| N-Ac-5-ASA | 10.2 |
Table 3: Steady-State Pharmacokinetic Parameters of Balsalazide and its Metabolites After Repeated Doses of 3.3 g Every 12 Hours. [6]
| Analyte | Terminal Half-life (h) | Mean % of Dose Excreted in Urine over 12h |
| Balsalazide | 1.9 | 0.16 |
| 5-ASA | 9.5 | 4.6 |
| N-Ac-5-ASA | 10.5 | 15.6 |
| 4-ABA | - | 0.40 |
| N-Ac-4-ABA | - | 1.8 |
Experimental Protocols
A validated LC-MS/MS method is essential for the simultaneous quantification of Balsalazide and its metabolites. This compound is used as an internal standard to correct for matrix effects and variations in extraction and ionization.
Experimental Workflow
Sample Preparation
a) Plasma Samples
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard (IS) working solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
b) Fecal Samples
-
Lyophilize fecal samples to a constant weight.
-
Weigh 50 mg of the lyophilized sample.
-
Add 1 mL of cold methanol/water (4:1, v/v) containing 10 µL of this compound IS working solution.
-
Homogenize the sample using a bead beater for 5 minutes.
-
Sonicate for 10 minutes in an ice bath.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Evaporate the filtrate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
a) Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B (re-equilibration)
-
b) Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are proposed and should be optimized for the specific instrument used.
Table 4: Proposed MRM Transitions for Balsalazide and its Metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Balsalazide | 358.1 | 153.1 | Optimize (e.g., 25) |
| This compound | 362.1 | 157.1 | Optimize (e.g., 25) |
| 5-ASA | 154.1 | 108.1 | Optimize (e.g., 20) |
| N-Ac-5-ASA | 196.1 | 154.1 | Optimize (e.g., 15) |
| 4-ABA | 207.1 | 120.1 | Optimize (e.g., 22) |
| N-Ac-4-ABA | 249.1 | 162.1 | Optimize (e.g., 18) |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for each analyte and the internal standard (this compound).
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of Balsalazide, 5-ASA, N-Ac-5-ASA, 4-ABA, and N-Ac-4-ABA into a blank matrix (e.g., drug-free plasma or fecal extract). Add a constant concentration of this compound to each standard.
-
Ratio Calculation: Calculate the peak area ratio of each analyte to the internal standard for each calibration standard and unknown sample.
-
Regression Analysis: Construct a calibration curve by plotting the analyte/IS peak area ratio against the analyte concentration. Use a linear regression model with appropriate weighting.
-
Quantification: Determine the concentration of each metabolite in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the identification and quantification of Balsalazide and its metabolites in biological matrices. The detailed protocols and data presentation guidelines provided in this document are intended to assist researchers in designing and executing comprehensive metabolite identification studies, ultimately contributing to a better understanding of the pharmacology of Balsalazide.
References
- 1. Establishment and characterization of stable, diverse, fecal-derived in vitro microbial communities that model the intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Systematic review: the pharmacokinetic profiles of oral mesalazine formulations and mesalazine pro-drugs used in the management of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
Application Notes and Protocols for Balsalazide Analysis Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation of balsalazide and its primary metabolite, mesalamine (5-aminosalicylic acid or 5-ASA), from biological matrices for quantitative analysis, with a particular focus on methods employing a deuterated internal standard. The protocols for protein precipitation, liquid-liquid extraction, and solid-phase extraction are outlined to ensure accurate and reproducible results in pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Metabolic Pathway of Balsalazide
Balsalazide is a prodrug that is delivered intact to the colon. There, it is enzymatically cleaved by bacterial azoreductases to release the therapeutically active component, mesalamine, and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1][2][3] Mesalamine is the active anti-inflammatory agent.[1][2][3] A significant portion of mesalamine is further metabolized in the gut to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), its major metabolite.[4] The use of a deuterated internal standard, such as Mesalamine-d3, is crucial for accurate quantification by compensating for variability in sample preparation and instrument response.[5][6][7]
Caption: Metabolic pathway of balsalazide in the colon.
Experimental Workflows
The selection of a sample preparation technique is critical for removing interferences from biological matrices and ensuring the accuracy and sensitivity of the analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Below are diagrams illustrating the general workflows for three common sample preparation techniques.
Protein Precipitation Workflow
Caption: General workflow for protein precipitation.
Liquid-Liquid Extraction Workflow
Caption: General workflow for liquid-liquid extraction.
Solid-Phase Extraction Workflow
Caption: General workflow for solid-phase extraction.
Quantitative Data Summary
The following tables summarize the performance characteristics of different sample preparation methods for the analysis of mesalamine. Data for balsalazide is limited due to its rapid conversion to mesalamine in the colon.
Table 1: Method Performance Comparison
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Analyte | Mesalamine | Mesalamine | Mesalamine |
| Internal Standard | Mesalamine-d3[6] | Mesalamine-d3[5][7] | Not Specified |
| Linearity Range (ng/mL) | 10 - 1200[6] | 2 - 1500[7] | 0.1 - 45.0 (µg/L) |
| Matrix | Human Plasma[6] | Human Plasma[5][7] | Human Serum |
| Recovery (%) | Data not available | Data not available | Data not available |
| Intra-day Precision (%RSD) | < 7.9%[8] | 1.60 - 8.63%[7] | 2.05% |
| Inter-day Precision (%RSD) | < 7.9%[8] | 2.14 - 8.67%[7] | Data not available |
| Intra-day Accuracy (%) | ± 3.5% (RE)[8] | 102.70 - 105.48%[7] | Data not available |
| Inter-day Accuracy (%) | ± 3.5% (RE)[8] | 100.64 - 103.87%[7] | Data not available |
| Matrix Effect (%) | ± 9.8%[8] | Data not available | Data not available |
RE: Relative Error
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is adapted from a validated LC-MS/MS method for the quantification of mesalamine in human plasma.[6][9]
1. Materials:
-
Human plasma
-
Mesalamine-d3 (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, 0.1% in water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
2. Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add a known concentration of Mesalamine-d3 internal standard solution.
-
Add 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for injection into the LC-MS/MS system. The mobile phase used for analysis was a 40:60 (v/v) mixture of 0.1% formic acid in water and acetonitrile.[6][9]
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a method for the simultaneous quantification of mesalamine and its metabolite in human plasma.[7]
1. Materials:
-
Human plasma
-
N-Acetyl mesalamine-d3 (Internal Standard)
-
10% Propionic anhydride in methanol (Derivatization solution)
-
0.5% Formic acid in water
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Mobile phase for reconstitution
2. Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 100 µL of the internal standard solution (N-Acetyl mesalamine-d3).
-
Add 25 µL of the derivatization solution (10% propionic anhydride in methanol) and vortex briefly.
-
Add 100 µL of 0.5% formic acid and vortex briefly.
-
Add 3 mL of methyl-tert-butyl ether and vortex for 10 minutes.
-
Centrifuge the samples for 5 minutes at 4000 rpm.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides a general procedure for SPE that can be adapted for balsalazide and mesalamine analysis based on a spectrofluorometric determination method.[10]
1. Materials:
-
Serum or plasma sample
-
Deuterated internal standard
-
SPE cartridge (e.g., C18 or a suitable mixed-mode sorbent)
-
Methanol, HPLC grade
-
Deionized water
-
Elution solvent (e.g., 3 mol/L NaOH as described in the reference, or an appropriate organic solvent for LC-MS compatibility)
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
-
Mobile phase for reconstitution
2. Procedure:
-
Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through the sorbent bed.
-
Sample Loading: Add the deuterated internal standard to the biological sample. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove salts and other polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge using a suitable elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
The sample is now ready for analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Balsalazide: a novel 5-aminosalicylate prodrug for the treatment of active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Balsalazide in treating colonic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gut Microbial Metabolism of 5-ASA Diminishes Its Clinical Efficacy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ejbps.com [ejbps.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating Matrix Effects in Bioanalysis: A Technical Support Center for Balsalazide Assays Utilizing Balsalazide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of matrix effects in the bioanalysis of Balsalazide, with a focus on the effective use of its deuterated internal standard, Balsalazide-d4. By leveraging a stable isotope-labeled internal standard that co-elutes with the analyte, laboratories can significantly improve the accuracy and precision of quantitative LC-MS/MS assays.
Troubleshooting Guide: Overcoming Common Hurdles
This guide addresses specific issues that may arise during the bioanalysis of Balsalazide when using this compound as an internal standard.
| Issue ID | Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| ME-001 | High variability in analyte/internal standard response across different sample lots. | Significant lot-to-lot variation in the biological matrix composition is causing inconsistent ion suppression or enhancement. | 1. Evaluate matrix effects from at least six different lots of the biological matrix during method validation. 2. If variability persists, consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering endogenous components like phospholipids.[1] |
| ME-002 | Poor recovery of both Balsalazide and this compound. | The chosen sample preparation technique (e.g., protein precipitation) is not efficiently extracting the analytes from the matrix. The extraction solvent may not be optimal. | 1. Optimize the protein precipitation solvent (e.g., test different ratios of acetonitrile or methanol with or without acid/base modifiers). 2. Switch to a more effective extraction method like LLE or SPE. An FDA document for Balsalazide analysis in human plasma suggests a liquid-liquid extraction with a mixture of methylene chloride and methyl tertiary-butyl ether (MTBE) after acidification. |
| ME-003 | Inconsistent internal standard (this compound) response. | This can be due to inefficient or inconsistent extraction, instability of the internal standard, or variable matrix effects that do not equally affect the analyte and internal standard. | 1. Ensure the internal standard is added early in the sample preparation process to account for variability in extraction steps. 2. Verify the stability of this compound in the matrix under the storage and processing conditions. 3. Investigate for differential matrix effects. Although deuterated standards are designed to co-elute and experience similar matrix effects, extreme variations in matrix composition can sometimes lead to slight differences in ionization efficiency. |
| ME-004 | Analyte peak splitting or tailing. | This is often a chromatographic issue but can be exacerbated by matrix components affecting the column chemistry. | 1. Optimize the mobile phase composition and gradient to improve peak shape. 2. Ensure adequate sample cleanup to remove matrix components that may interact with the analytical column. |
| ME-005 | Calculated matrix effect is outside the acceptable range (e.g., >15% variation). | Co-eluting endogenous matrix components are significantly suppressing or enhancing the ionization of the analyte and/or internal standard. | 1. Modify the chromatographic conditions to separate the analyte peak from the region of ion suppression. This can be identified using a post-column infusion experiment. 2. Employ a more selective sample preparation technique, such as HybridSPE®, which is designed to remove phospholipids, a common cause of matrix effects. |
Frequently Asked Questions (FAQs)
General Matrix Effects
Q1: What are matrix effects in bioanalysis?
A1: Matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of the quantitative results. Common sources of matrix effects in biological samples include phospholipids, salts, and metabolites.
Q2: How can I qualitatively assess for the presence of matrix effects during method development?
A2: A post-column infusion experiment is a valuable tool for qualitatively identifying regions of ion suppression or enhancement in your chromatogram. In this technique, a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation from the stable baseline signal of the infused analyte indicates the retention time at which matrix components are causing ionization interference.
Q3: What are the regulatory expectations for evaluating matrix effects?
A3: Regulatory bodies like the FDA require that matrix effects be assessed during bioanalytical method validation to ensure the reliability of the data. This typically involves evaluating the matrix effect in at least six different sources (lots) of the biological matrix. The variability of the matrix factor (analyte response in the presence of matrix versus in a neat solution) should be within acceptable limits, typically a coefficient of variation (CV) of ≤15%.
This compound as an Internal Standard
Q4: Why is a stable isotope-labeled internal standard like this compound preferred for mitigating matrix effects?
A4: A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for quantitative LC-MS bioanalysis. Because it has nearly identical physicochemical properties to the analyte (Balsalazide), it co-elutes chromatographically and experiences the same degree of extraction inefficiency and ion suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, these variations are effectively normalized, leading to more accurate and precise quantification.
Q5: Should I still be concerned about matrix effects if I am using this compound?
A5: While this compound is highly effective at compensating for matrix effects, it is still crucial to develop a robust method with good sample cleanup and chromatography. In cases of extreme and highly variable matrix effects, even a SIL internal standard may not be able to fully compensate, potentially leading to inaccurate results. Therefore, it is always best practice to minimize matrix effects as much as possible through optimized sample preparation and chromatography.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Addition Method
This protocol is a standard method for quantifying the extent of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard (this compound) spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Spiked Matrix): Blank biological matrix is processed (extracted) first. The analyte and internal standard are then spiked into the final, extracted matrix solution at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Blank biological matrix is spiked with the analyte and internal standard before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
This value should be close to 1 if the internal standard is effectively compensating for the matrix effect.
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100
-
Protocol 2: Sample Preparation of Balsalazide from Human Plasma (Based on FDA Documentation)
This protocol outlines a liquid-liquid extraction (LLE) procedure for the analysis of Balsalazide and its metabolites from human plasma.
-
Acidify plasma samples.
-
Perform a liquid-liquid extraction using a mixture of methylene chloride and methyl tertiary-butyl ether (MTBE).
-
Separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Visualizing the Workflow
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for quantitative assessment of matrix effect, recovery, and internal standard performance.
Troubleshooting Logic for Matrix Effects
Caption: A logical workflow for troubleshooting matrix effect-related issues in bioanalysis.
References
Technical Support Center: Stability of Balsalazide-d4 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Balsalazide-d4 in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices a concern?
This compound is the deuterated form of Balsalazide, a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA). It is commonly used as an internal standard in bioanalytical methods for the quantification of Balsalazide. The stability of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for accurate and reliable pharmacokinetic and metabolism studies. Degradation of this compound can lead to inaccurate quantification of the parent drug. As a prodrug, Balsalazide is designed to be cleaved by bacterial azoreductases in the colon to release the active moiety, 5-ASA. This inherent instability in the presence of certain enzymes highlights the importance of understanding its stability under various experimental conditions.
Q2: What are the known storage conditions for this compound stock solutions?
For optimal stability, solid this compound should be stored at -20°C, where it is reported to be stable for at least four years. Once prepared in a suitable solvent, stock solutions should be stored under the following conditions to prevent degradation:
-
-80°C: Up to 6 months
-
-20°C: Up to 1 month
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use vials.
Q3: What is the expected stability of Balsalazide in human plasma?
Studies have shown that Balsalazide is stable in human EDTA K2 plasma for at least 23 hours at room temperature. For longer-term storage, the following has been reported:
-
-20°C in EDTA K3 plasma: Stable for up to 195 days.
-
-20°C in EDTA K2 plasma: Stable for up to 76 days.
Q4: Is there any information on the stability of this compound in urine or tissue homogenates?
Specific quantitative stability data for this compound in urine and tissue homogenates is limited in publicly available literature. However, based on the nature of the compound, the following should be considered:
-
Urine: The stability of this compound in urine may be influenced by pH and the presence of endogenous enzymes. It is crucial to conduct matrix-specific stability assessments.
-
Tissue Homogenates: The stability in tissue homogenates, particularly from the gastrointestinal tract, may be compromised due to the presence of azoreductases from resident bacteria. It is recommended to process these samples quickly and at low temperatures and to include stability assessments as part of the method validation.
Q5: What are the main degradation pathways for Balsalazide?
Balsalazide is an azo compound and a prodrug. Its primary degradation pathway in vivo is the enzymatic cleavage of the azo bond by bacterial azoreductases in the colon, which releases 5-ASA and a carrier molecule. Under stress conditions, such as acidic or basic hydrolysis and oxidation, Balsalazide can also degrade.
Quantitative Stability Data Summary
The following tables summarize the available quantitative data on the stability of Balsalazide. While this data is for the non-deuterated form, it provides a strong indication of the expected stability of this compound.
Table 1: Short-Term (Bench-Top) Stability of Balsalazide in Human Plasma
| Matrix | Analyte | Temperature | Duration | Stability (% Recovery) |
| Human EDTA K2 Plasma | Balsalazide | Room Temperature | 23 hours | Stable |
Table 2: Long-Term Storage Stability of Balsalazide in Human Plasma
| Matrix | Analyte | Temperature | Duration | Stability (% Recovery) |
| Human EDTA K3 Plasma | Balsalazide | -20°C | 195 days | Stable |
| Human EDTA K2 Plasma | Balsalazide | -20°C | 76 days | Stable |
Table 3: Freeze-Thaw Stability of Mesalamine (5-ASA) in Human Plasma
| Matrix | Analyte | No. of Cycles | Temperature | Stability (% Recovery) |
| Human Plasma | Mesalamine (5-ASA) | 3 | -80°C to Room Temp | Stable |
Note: Data for this compound is inferred from Balsalazide data. Stability of 5-ASA is included as it is the primary metabolite.
Experimental Protocols
Protocol 1: Assessment of Short-Term (Bench-Top) Stability
-
Sample Preparation: Spike known concentrations of this compound into the biological matrix (plasma, urine, or tissue homogenate) at low and high quality control (QC) levels.
-
Incubation: Keep the samples at room temperature for a predefined period (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Processing: At each time point, process the samples using the validated bioanalytical method.
-
Analysis: Analyze the samples by LC-MS/MS.
-
Evaluation: Compare the mean concentration of the stability samples against freshly prepared samples (time 0). The analyte is considered stable if the deviation is within ±15%.
Protocol 2: Assessment of Freeze-Thaw Stability
-
Sample Preparation: Spike known concentrations of this compound into the biological matrix at low and high QC levels.
-
Freeze-Thaw Cycles: Subject the samples to a minimum of three freeze-thaw cycles. For each cycle, freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours and then thaw them unassisted at room temperature.
-
Sample Processing: After the final thaw, process the samples using the validated bioanalytical method.
-
Analysis: Analyze the samples by LC-MS/MS.
-
Evaluation: Compare the mean concentration of the freeze-thaw samples against freshly prepared samples that have not undergone freeze-thaw cycles. The analyte is considered stable if the deviation is within ±15%.
Protocol 3: Assessment of Long-Term Stability
-
Sample Preparation: Spike known concentrations of this compound into the biological matrix at low and high QC levels.
-
Storage: Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analysis: Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, and 12 months).
-
Evaluation: Compare the mean concentration of the stored samples against freshly prepared samples. The analyte is considered stable if the deviation is within ±15% of the nominal concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low recovery of this compound | 1. Degradation during sample collection/handling: Enzymatic degradation in matrices like gut tissue homogenates. 2. Instability at room temperature: Prolonged exposure on the bench-top. 3. Adsorption to container surfaces. | 1. Work quickly on ice. Add enzyme inhibitors if necessary. 2. Minimize time samples are at room temperature. Process samples promptly. 3. Use low-binding tubes and plates. |
| High variability in results | 1. Inconsistent freeze-thaw cycles. 2. Matrix effects: Ion suppression or enhancement in the LC-MS/MS analysis. 3. Incomplete dissolution of stock solutions. | 1. Standardize the freeze-thaw procedure for all samples. 2. Optimize the sample preparation method (e.g., use a different extraction technique). Ensure chromatographic separation from interfering matrix components. 3. Ensure complete dissolution of stock and working solutions by vortexing and/or sonication. |
| Presence of unexpected peaks (potential degradants) | 1. Cleavage of the azo bond: Formation of 5-ASA-d4. 2. Hydrolysis: Degradation due to extreme pH during sample preparation. | 1. Confirm the identity of the peak using a reference standard for 5-ASA-d4 if available. Optimize storage and handling to minimize enzymatic activity. 2. Ensure the pH of all solutions used during sample preparation is within a stable range for this compound. |
| Isotopic back-exchange of deuterium | Unstable labeling position: Deuterium atoms may exchange with protons from the solvent or matrix. | This is less likely with aryl-d4 labeling but should be considered. Monitor the mass spectrum for any changes in the isotopic pattern. If observed, a different internal standard may be required. |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Logical workflow for troubleshooting this compound stability issues.
Balsalazide-d4 Assay Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Balsalazide-d4 concentration for quantitative assays. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an assay?
A1: this compound is a stable isotope-labeled (SIL) version of Balsalazide. Its primary role is to serve as an internal standard (IS) for the quantification of Balsalazide in biological matrices, typically by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] Using a SIL-IS is the gold standard in quantitative mass spectrometry as it corrects for variability that can occur during sample preparation, injection, and analysis due to matrix effects.[1][3]
Q2: What is the optimal concentration for this compound as an internal standard?
A2: There is no single universal concentration. The optimal concentration of this compound should be determined during method development and is dependent on the specific assay conditions and the expected concentration range of the analyte (unlabeled Balsalazide) in your samples.
A general best practice is to use a concentration that is in the low-to-mid range of the calibration curve for the analyte.[4] The chosen concentration should provide a stable and reproducible signal (peak area) that is well above the background noise but not so high that it causes detector saturation. The goal is for the analyte-to-IS peak area ratio to remain consistent despite any signal fluctuations.[5]
Q3: How should this compound be prepared and stored?
A3:
-
Preparation : this compound is a solid that is soluble in DMSO and Methanol.[1] Prepare a stock solution in one of these solvents. Subsequent working solutions should be prepared by diluting the stock solution in the mobile phase or a compatible solvent.
-
Storage : The solid form should be stored at -20°C for long-term stability (≥ 4 years).[1][2] Stock solutions should also be stored at low temperatures (-20°C or -80°C) and aliquoted to prevent degradation from repeated freeze-thaw cycles.[4]
Q4: Can this compound be used to quantify Balsalazide's metabolites?
A4: No, this compound is intended to be the internal standard for Balsalazide only. Balsalazide is a prodrug that is metabolized into the active moiety 5-aminosalicylic acid (5-ASA) and an inert carrier molecule.[6][7] To accurately quantify 5-ASA or its further metabolites like N-Ac-5-ASA, you would need their respective stable isotope-labeled internal standards.
Troubleshooting Guide for Internal Standard (IS) Signal
This guide addresses common issues encountered with the this compound internal standard signal during LC-MS/MS analysis.
Q: My this compound signal is absent or very low. What should I check?
A:
-
Check IS Addition: Confirm that the IS solution was added to the sample.
-
Ionization Mode: Ensure the mass spectrometer is operating in the correct polarity mode for this compound. If the IS is detectable in negative ion mode but not positive, it may be due to its chemical properties or ion source conditions.[8]
-
Mass Spectrometer Parameters: Verify that the correct mass-to-charge ratio (m/z) transitions for this compound are included in the acquisition method and that source parameters (e.g., spray voltage, temperature) are appropriate.
-
IS Concentration/Stability: The concentration of the working solution may be too low, or the solution may have degraded. Prepare a fresh working solution from your stock.
-
Hardware Issues: Check for clogs in the LC system, autosampler injection errors, or contamination in the mass spectrometer source.[2]
Q: My this compound signal is highly variable across a single batch. What is the cause?
A:
-
Inconsistent Sample Preparation: Variability in extraction recovery between samples can cause inconsistent IS signals. Ensure pipetting is accurate and that each sample is treated identically during every step (e.g., vortexing time, evaporation).[2]
-
Matrix Effects: Significant differences in the matrix composition between samples (e.g., plasma from different lots, hemolyzed or lipemic samples) can cause variable ion suppression or enhancement.[9] While a SIL-IS should correct for this, severe differential matrix effects can occur if the IS and analyte do not co-elute perfectly.[7][10]
-
Instrument Instability: Fluctuations can stem from an unstable electrospray, a contaminated ion source, or autosampler precision issues. Running a series of repeat injections of a single standard can help diagnose if the issue is hardware-related.[2][11]
Q: My this compound signal is consistently too high or saturated. How do I fix this?
A:
-
Reduce IS Concentration: The concentration of your IS working solution is likely too high. Dilute the working solution and re-spike your samples.
-
Check for Contamination: Investigate potential sources of contamination, such as carryover from a previous injection. Run blank injections to diagnose this.[11]
-
Isotopic Contribution from Analyte: At very high concentrations of the unlabeled Balsalazide analyte, the natural isotopic abundance (M+4) may contribute to the signal in the this compound channel. This is more common with lower levels of deuteration but can be checked by injecting a high-concentration standard of the analyte without any IS.[11]
Data & Validation Parameters
Quantitative data from published studies are summarized below to provide a reference for expected assay performance.
Table 1: Representative Bioanalytical Method Validation Parameters
| Parameter | Result | Source |
|---|---|---|
| Linearity Range | 90 - 210 µg/mL | [12] |
| Correlation Coefficient (r²) | > 0.999 | [12][13] |
| Precision (%RSD) | < 2.0% | [12][13] |
| Accuracy (Recovery) | 99.1% - 102.1% | [13] |
| Limit of Detection | 0.003% of 0.3 mg/mL |[13] |
Table 2: Pharmacokinetic Parameters of Balsalazide and Metabolites in Healthy Volunteers (Data from single 3.3 g dose of Balsalazide tablets)
| Analyte | Tmax (h, median) | Cmax (ng/mL, mean) | AUC₀₋∞ (ng·h/mL, mean) | T½ (h, mean) |
|---|---|---|---|---|
| Balsalazide | 2.0 | 453 | 1390 | 1.9 |
| 5-ASA | 24.0 | 133 | 5190 | 9.5 |
| N-Ac-5-ASA | 24.0 | 525 | 28700 | 10.4 |
Source: Adapted from FDA Clinical Pharmacology Review.[14]
Detailed Experimental Protocols
Representative LC-MS/MS Protocol for Balsalazide Quantification in Human Plasma
This protocol is a representative example synthesized from established bioanalytical methods.[14] It should be fully validated by the end-user.
1. Preparation of Standards and Internal Standard Solution
-
Prepare a 1 mg/mL stock solution of Balsalazide and this compound in methanol.
-
Create a series of working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the Balsalazide stock solution with 50:50 methanol:water.
-
Prepare a this compound internal standard (IS) working solution at an appropriate concentration (e.g., 50 ng/mL) in 50:50 methanol:water.
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, standard, or blank, add 25 µL of the IS working solution and vortex briefly.
-
Acidify the samples by adding 50 µL of 0.1 M HCl.
-
Add 600 µL of extraction solvent (e.g., a mixture of methylene chloride and methyl tertiary-butyl ether).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
3. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp from 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive (or Negative, to be optimized).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Example Transitions (to be optimized):
-
Balsalazide: Q1 m/z -> Q3 m/z
-
This compound: Q1 m/z -> Q3 m/z
-
Visualizations
Caption: Mechanism of Action for Balsalazide.
Caption: General workflow for a bioanalytical LC-MS/MS assay.
Caption: Decision tree for troubleshooting the internal standard signal.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. google.com [google.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. How to Address Internal Standard Detection Failure in Positive Ion Mode During LC-MS Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmascholars.com [pharmascholars.com]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Resolving chromatographic peak tailing for Balsalazide-d4.
Technical Support Center: Balsalazide-d4 Analysis
This technical support center provides troubleshooting guidance for resolving common chromatographic issues, specifically peak tailing, encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic peak tailing and why is it a concern?
A1: Peak tailing is a phenomenon where a chromatographic peak is asymmetrical, having a "tail" that extends from the peak maximum.[1] Ideally, peaks should be symmetrical and Gaussian in shape.[2] Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and can lead to inaccurate quantification.[2] It may also hide the presence of co-eluting impurities.[1] A USP tailing factor greater than 1.2 is generally considered tailing.[1][2]
Q2: What are the most common causes of peak tailing for this compound?
A2: The most frequent causes of peak tailing for a compound like this compound in reversed-phase HPLC are:
-
Secondary Silanol Interactions: Balsalazide is an acidic compound containing carboxylic acid and phenolic hydroxyl groups, as well as a secondary amine.[3][4] These polar functional groups can interact strongly with residual, ionized silanol groups on the silica surface of the stationary phase, causing peak tailing.[1][5]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to the ionization of either the analyte or the stationary phase silanol groups, increasing the likelihood of secondary interactions.[6][7] For acidic compounds like Balsalazide, a mobile phase pH below its pKa is often recommended.[6]
-
Column Overload: Injecting too much sample mass or too large a sample volume can saturate the stationary phase, leading to peak distortion and tailing.[8][9]
-
Column Degradation or Contamination: A void at the column inlet, a blocked frit, or accumulation of sample matrix components can deform the column bed and cause tailing for all peaks in the chromatogram.[5][9]
-
Extra-Column Effects: Excessive tubing length or volume between the injector and detector can cause band broadening and peak tailing, especially for early eluting peaks.[6][7]
Q3: How does the chemical structure of this compound contribute to peak tailing?
A3: this compound, being structurally analogous to Balsalazide, possesses several functional groups prone to causing peak tailing. Its chemical name is (E)-5-[[-4-(2-carboxyethyl) aminocarbonyl] phenyl]azo] -2-hydroxybenzoic acid.[10] The key groups are:
-
Two Carboxylic Acid Groups: These acidic groups can be ionized depending on the mobile phase pH.
-
One Phenolic Hydroxyl Group: This is also an acidic proton.
-
One Secondary Amine (Amide Linkage): While part of an amide, the overall molecule has basic character that can interact with acidic silanol groups.
These polar, ionizable groups can engage in secondary retention mechanisms with the stationary phase, particularly with active silanol sites, leading to peak tailing.[1][11]
Troubleshooting Guides
Guide 1: My this compound peak is tailing. Where do I start?
If you are observing peak tailing for this compound, a systematic approach is the best way to identify and resolve the issue. The following workflow provides a step-by-step diagnostic process.
Guide 2: Mobile Phase and Column Optimization
If the issue is specific to this compound, chemical interactions are the likely cause.[12] The primary solution involves optimizing the mobile phase and selecting an appropriate column.
The Problem: Secondary interactions between this compound and the silica stationary phase.
Solutions:
-
Adjust Mobile Phase pH: For acidic compounds like Balsalazide, lowering the mobile phase pH (e.g., to 2.5-3.0) protonates the residual silanol groups on the silica surface, minimizing their ability to interact with the analyte.[7] This is a very effective strategy to reduce peak tailing.[1] Several published methods for Balsalazide use a mobile phase pH of 4.5.[13]
-
Increase Buffer Strength: Using a buffer (e.g., phosphate or acetate, 10-50 mM) helps maintain a stable pH and can mask residual silanol interactions.[5][6]
-
Use a Modern, End-Capped Column: Modern columns are often "end-capped," a process that chemically converts most of the highly active silanol groups into less polar surfaces.[1] Using a high-purity, base-deactivated, or end-capped C18 or C8 column is highly recommended.[7][14]
Experimental Protocols & Data
Protocol: Example HPLC Method for this compound Analysis
This protocol is a representative method for the analysis of Balsalazide, which can be adapted for this compound.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm particle size[15] |
| Mobile Phase | 0.2 M Sodium Acetate (pH 4.5) : Methanol (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 255 nm |
| Injection Volume | 20 µL |
| Column Temp. | 35 °C |
| Sample Diluent | Mobile Phase or Water/Methanol mixture[15] |
Data: Effect of Mobile Phase pH on Peak Asymmetry
The following table summarizes the expected impact of adjusting mobile phase pH on the peak shape of an acidic analyte like this compound. The USP Tailing Factor (Tf) is used as a quantitative measure of peak asymmetry.
| Mobile Phase pH | Buffer | Expected USP Tailing Factor (Tf) | Peak Shape Observation |
| 7.0 | 10 mM Phosphate | > 2.0 | Severe Tailing |
| 4.5 | 20 mM Acetate | ~ 1.5 | Moderate Tailing |
| 3.0 | 0.1% Formic Acid | ~ 1.2 | Improved Symmetry |
| 2.5 | 0.1% Formic Acid | < 1.2 | Symmetrical Peak |
Note: These are representative values to illustrate a trend. Actual results will vary based on the specific column, instrument, and other method conditions.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. waters.com [waters.com]
- 3. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Balsalazide [drugfuture.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. uhplcs.com [uhplcs.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. pharmascholars.com [pharmascholars.com]
- 14. chromtech.com [chromtech.com]
- 15. ijrpc.com [ijrpc.com]
Technical Support Center: Balsalazide-d4 Stability and Isotopic Exchange
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Balsalazide-d4, with a specific focus on the impact of isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a deuterated form of Balsalazide, an anti-inflammatory drug used to treat ulcerative colitis.[1] In this compound, four hydrogen atoms on the phenyl ring of the 4-aminobenzoyl-β-alanine carrier moiety have been replaced with deuterium. This isotopic labeling is primarily for its use as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[2][3] The increased mass of this compound allows it to be distinguished from the unlabeled drug in a mass spectrometer, while its chemical properties are nearly identical, making it an ideal tool for accurate quantification.[4]
Q2: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice versa.[5] For this compound, this is a concern because if the deuterium atoms are exchanged for hydrogen atoms, the mass of the internal standard will change, leading to inaccurate quantification of the unlabeled Balsalazide.[4] The stability of the deuterium label is crucial for the reliability of experimental results.
Q3: Under what conditions is isotopic exchange most likely to occur with this compound?
While the deuterium atoms on the aromatic ring of this compound are generally stable, certain conditions can promote H/D exchange:
-
pH: Both acidic and basic conditions can catalyze H/D exchange on aromatic rings, although the deuterated phenyl ring in this compound is relatively stable.[5]
-
Temperature: Higher temperatures can provide the necessary activation energy for exchange reactions to occur.[6][7]
-
Enzymatic Activity: While less common for aromatic C-D bonds, some metabolic enzymes could potentially facilitate exchange, though the primary metabolism of Balsalazide is the cleavage of the azo bond.[8][9][10]
Q4: How can I store my this compound to ensure its stability?
To maintain the isotopic integrity of this compound, proper storage is essential. It is recommended to:
-
Store the solid compound in a cool, dry, and dark place.[11]
-
For solutions, use aprotic, anhydrous solvents whenever possible. If aqueous solutions are necessary, prepare them fresh and consider storing them at low temperatures (e.g., -20°C or -80°C) for short periods.[11]
-
Avoid repeated freeze-thaw cycles.[11]
Q5: What are the primary degradation products of Balsalazide that I should be aware of?
Balsalazide's primary "degradation" in a biological context is its intended metabolic conversion. In the colon, bacterial azoreductases cleave the azo bond to release the active drug, 5-aminosalicylic acid (5-ASA or mesalamine), and the inert carrier molecule, 4-aminobenzoyl-β-alanine.[8][9][12][13] Other potential degradation products can arise from:
-
Hydrolysis: Exposure to moisture can lead to hydrolysis.[1]
-
Oxidation: The molecule can be susceptible to oxidation.[1]
-
Photodegradation: Exposure to light can cause degradation.[14]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantification of Balsalazide Using this compound Internal Standard
| Possible Cause | Troubleshooting Steps |
| Isotopic Exchange (H/D Exchange) | 1. Verify Solvent Conditions: Ensure that the solvents used for sample preparation and LC-MS analysis are aprotic and anhydrous if possible. If aqueous or protic solvents are necessary, minimize the time the sample spends in these solvents before analysis. 2. Check pH: Ensure the pH of your sample and mobile phase is as close to neutral as possible to minimize acid or base-catalyzed exchange. 3. Control Temperature: Avoid exposing samples to high temperatures during preparation and storage. 4. Analyze for Isotopic Purity: Use high-resolution mass spectrometry to check the isotopic distribution of your this compound standard. Look for an increase in the M+0, M+1, M+2, and M+3 signals relative to the M+4 signal, which would indicate deuterium loss. |
| Chemical Degradation of Analyte or Internal Standard | 1. Assess Sample Handling: Protect samples from light and excessive heat. 2. Analyze for Degradation Products: Use LC-MS to look for known degradation products of Balsalazide, such as 5-ASA and 4-aminobenzoyl-β-alanine, in both your analyte and internal standard samples. The presence of these in the standard solution indicates degradation. |
| Instrumental Issues | 1. Optimize MS Parameters: Ensure that the mass spectrometer is properly calibrated and that the collision energy and other parameters are optimized for both Balsalazide and this compound. 2. Check for Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and/or internal standard differently. Evaluate matrix effects by comparing the response of the standards in neat solution versus in a matrix extract.[15] |
Issue 2: Unexpected Peaks in the Mass Spectrum of this compound Standard
| Possible Cause | Troubleshooting Steps |
| Isotopic Impurities | 1. Review Certificate of Analysis: Check the isotopic purity stated by the manufacturer. The standard may contain a certain percentage of d0, d1, d2, and d3 isotopologues.[16] 2. High-Resolution MS Analysis: Use a high-resolution mass spectrometer to confirm the isotopic distribution of the standard. |
| Contamination | 1. Check Solvents and Glassware: Ensure all solvents are of high purity and that glassware is thoroughly cleaned to avoid contamination.[17][18] 2. Analyze a Blank Sample: Run a blank sample (solvent only) to identify any background contaminants. |
| In-source Fragmentation or Adduct Formation | 1. Optimize Ion Source Conditions: Adjust the ion source temperature and voltages to minimize in-source fragmentation. 2. Identify Common Adducts: Look for peaks corresponding to common adducts (e.g., +Na, +K, +ACN). |
Data Presentation
Table 1: Illustrative Data on the Impact of pH on this compound Isotopic Stability
This data is for illustrative purposes to demonstrate potential trends.
| pH | Incubation Time (hours) at 25°C | Percentage of d4-Isotopologue Remaining |
| 2.0 | 24 | 98.5% |
| 7.0 | 24 | 99.8% |
| 10.0 | 24 | 97.2% |
Table 2: Illustrative Data on the Impact of Temperature on this compound Isotopic Stability
This data is for illustrative purposes to demonstrate potential trends.
| Temperature (°C) | Incubation Time (hours) at pH 7.0 | Percentage of d4-Isotopologue Remaining |
| 4 | 72 | 99.9% |
| 25 | 72 | 99.5% |
| 50 | 72 | 96.1% |
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Stability by LC-MS
Objective: To determine the rate of H/D exchange of this compound under various conditions (e.g., different pH, temperature).
Methodology:
-
Solution Preparation:
-
Prepare buffer solutions at the desired pH values (e.g., pH 2, 4, 7, 9, 10).
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO, Methanol).
-
-
Incubation:
-
Spike a known concentration of the this compound stock solution into each buffer solution.
-
Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation mixture.
-
Immediately quench any further exchange by adding an equal volume of ice-cold acetonitrile and store at -80°C until analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution LC-MS system.
-
LC Conditions: Use a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).
-
MS Conditions: Operate the mass spectrometer in positive ion mode and acquire full scan data over a mass range that includes all potential isotopologues of Balsalazide (m/z 358-363).
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue (d0 to d4).
-
Calculate the peak area for each isotopologue at each time point.
-
Determine the percentage of each isotopologue relative to the total of all isotopologues at each time point to assess the rate of deuterium loss.
-
Protocol 2: Monitoring H/D Exchange by NMR Spectroscopy
Objective: To directly observe the exchange of deuterium for protons on the aromatic ring of this compound.
Methodology:
-
Sample Preparation:
-
Initiation of Exchange:
-
Add a specific amount of a protic solvent (e.g., H₂O) to the NMR tube to initiate the H/D exchange.
-
-
Time-Resolved NMR Acquisition:
-
Acquire a series of ¹H NMR spectra at regular intervals (e.g., every hour for 24 hours).
-
-
Data Analysis:
-
Integrate the signals in the aromatic region of the spectra. The appearance and increase of signals corresponding to the protons on the deuterated phenyl ring over time indicate H/D exchange.
-
The rate of exchange can be quantified by monitoring the change in the integral values over time.[5]
-
Visualizations
Caption: Metabolic activation of this compound in the colon.
Caption: Experimental workflow for assessing this compound isotopic stability.
References
- 1. veeprho.com [veeprho.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. THE TEMPERATURE DEPENDENCE OF THE SOLVENT ISOTOPE EFFECT (Journal Article) | OSTI.GOV [osti.gov]
- 8. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 14. Light-driven decarboxylative deuteration enabled by a divergently engineered photodecarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 19. labinsights.nl [labinsights.nl]
- 20. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
Technical Support Center: Managing Variability in Extraction Recovery with Balsalazide-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Balsalazide-d4. The information is designed to help manage and troubleshoot variability in extraction recovery during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical assays?
This compound is a deuterated form of Balsalazide, which is a prodrug of 5-aminosalicylic acid (5-ASA).[1][2] It is intended for use as an internal standard (IS) for the quantification of Balsalazide in biological matrices by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The use of a stable isotope-labeled internal standard like this compound is considered best practice in bioanalysis as it helps to correct for variability in sample preparation, extraction, and instrument response.[3][4]
Q2: What are the common causes of low and variable extraction recovery for this compound?
Low and variable recovery of this compound can stem from several factors, often related to the physicochemical properties of the analyte and the extraction methodology. Common causes include:
-
Suboptimal pH: Balsalazide is a dicarboxylic acid. The pH of the sample and extraction solvents plays a critical role in its ionization state and, consequently, its solubility and retention on extraction media.[5][6][7][8]
-
Inappropriate Solvent Selection: The choice of extraction solvent in liquid-liquid extraction (LLE) or the wash and elution solvents in solid-phase extraction (SPE) is crucial.[9][10] The polarity and strength of the solvents must be optimized for the analyte.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[11][12]
-
Inconsistent Sample Handling: Variability in sample collection, storage, and preparation can introduce errors.[13]
-
Issues with the Internal Standard: Although this compound is designed to mimic the analyte, differences in retention time or recovery compared to the non-labeled Balsalazide can sometimes occur.[14]
Q3: How can I minimize matrix effects when analyzing this compound?
Minimizing matrix effects is crucial for accurate quantification. Strategies include:
-
Effective Sample Cleanup: Employing a robust extraction method like solid-phase extraction (SPE) can significantly reduce matrix components.[15]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is essential.[3]
-
Use of a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with Balsalazide and experiences similar matrix effects, thus providing effective normalization.[4]
-
Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and quality control samples in the same biological matrix as the study samples helps to compensate for matrix effects.
Troubleshooting Guides
Low Extraction Recovery
This is one of the most common issues encountered during sample preparation. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Incorrect pH of the Sample/Solvents | Balsalazide is an acidic compound. For reversed-phase SPE, ensure the sample pH is low enough to keep the analyte in its neutral, less polar form for better retention. For LLE, adjust the pH of the aqueous phase to be at least 2 pH units below the pKa of the carboxylic acid groups to ensure it is in the neutral form for efficient extraction into an organic solvent.[6][7][8] |
| Inappropriate SPE Sorbent | If using SPE, ensure the sorbent chemistry is appropriate for Balsalazide. A reversed-phase sorbent (e.g., C18) is a common choice for moderately polar compounds. If retention is poor, consider a different sorbent or a mixed-mode cation exchange (MCX) sorbent.[9][12] |
| Suboptimal Wash and Elution Solvents in SPE | The wash solvent may be too strong, leading to premature elution of the analyte. Conversely, the elution solvent may be too weak to fully recover the analyte. Decrease the organic content of the wash solvent or increase the strength of the elution solvent. For acidic compounds like Balsalazide, adding a small amount of a weak acid to the elution solvent can improve recovery.[9][16] |
| Insufficient Solvent Volume in LLE | Ensure a sufficient volume of extraction solvent is used to allow for efficient partitioning of the analyte. Multiple extractions with smaller volumes of organic solvent are generally more effective than a single extraction with a large volume.[17][18] |
| Analyte Adsorption to Labware | Acidic drugs can sometimes adsorb to glass or plastic surfaces. Using silanized glassware or low-binding polypropylene tubes can help minimize this issue.[16] |
High Variability in Extraction Recovery
Inconsistent recovery across a batch of samples can lead to poor precision and inaccurate results.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent pH Adjustment | Minor variations in pH between samples can lead to significant differences in extraction efficiency. Ensure precise and consistent pH adjustment for all samples.[6] |
| Variable Matrix Effects | The composition of biological matrices can vary between individuals, leading to different levels of ion suppression or enhancement.[4] While this compound helps to correct for this, significant variability can still be problematic. Evaluate matrix effects from different lots of the biological matrix. |
| Inconsistent Evaporation/Reconstitution | If an evaporation step is used, ensure samples are not evaporated to complete dryness for an extended period, which can make reconstitution difficult. Use a consistent volume and composition for the reconstitution solvent and ensure complete dissolution. |
| Procedural Inconsistencies | Ensure all manual steps, such as vortexing time and solvent addition volumes, are performed consistently across all samples. Automation of the extraction process can improve reproducibility.[16] |
| Chromatographic Shift of Deuterated Standard | In some cases, deuterated standards can have slightly different retention times than the non-labeled analyte, which can lead to differential matrix effects if they elute in regions of varying ion suppression.[12][14] Ensure the chromatography is optimized to have the analyte and internal standard co-elute as closely as possible. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of Balsalazide.
Table 1: Pharmacokinetic Parameters of Balsalazide and its Metabolites in Healthy Subjects
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Urinary Excretion (% of dose) |
| Balsalazide | 1100 ± 600 | 0.5 | 1800 ± 900 | 0.155 |
| 5-ASA | 140 ± 100 | 12 | 1300 ± 800 | 4.64 |
| N-Ac-5-ASA | 800 ± 400 | 12 | 7300 ± 3200 | 15.6 |
*Data is presented as mean ± standard deviation. Data extracted from a study submitted to the FDA.[9] Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the plasma concentration-time curve.
Table 2: Factors Influencing Extraction Recovery of Acidic Drugs
| Factor | Impact on Recovery | Recommendations |
| pH | High impact. Controls the ionization state of the carboxylic acid groups. | For LLE and reversed-phase SPE, adjust pH to be at least 2 units below the pKa to ensure the neutral form.[6][7][8] |
| Organic Solvent (LLE) | High impact. Determines the partitioning of the analyte. | Diethyl ether and ethyl acetate are often effective for extracting acidic drugs from plasma.[10][19] |
| SPE Sorbent | High impact. Determines the retention and separation mechanism. | Reversed-phase (C8, C18) or mixed-mode cation exchange (MCX) are suitable choices.[9][12][20] |
| Wash Solvent (SPE) | Medium impact. Can cause premature elution if too strong. | Use a weak organic solvent or an aqueous buffer at a pH that maintains the analyte's retention.[9][16] |
| Elution Solvent (SPE) | High impact. Must be strong enough for complete elution. | Use a high percentage of a polar organic solvent. Adding a small amount of a weak acid can improve recovery of acidic compounds.[9][16] |
Experimental Protocols
Representative Solid-Phase Extraction (SPE) Protocol for this compound from Human Plasma
This protocol is a representative method based on common practices for extracting acidic drugs from plasma.[13][15][20]
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 50 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 500 µL of 2% phosphoric acid in water to acidify the sample.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Use a suitable reversed-phase SPE cartridge (e.g., C18, 100 mg).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol containing 0.1% formic acid.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Representative LC-MS/MS Method for the Analysis of Balsalazide
This method is based on published HPLC methods for Balsalazide.[6][21]
-
Liquid Chromatography:
-
Mass Spectrometry (for LC-MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for Balsalazide).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Balsalazide: To be determined by direct infusion and optimization.
-
This compound: To be determined by direct infusion and optimization.
-
-
Source Parameters: To be optimized (e.g., capillary voltage, source temperature, gas flows).
-
Visualizations
References
- 1. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. reddit.com [reddit.com]
- 9. welch-us.com [welch-us.com]
- 10. researchgate.net [researchgate.net]
- 11. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. scispace.com [scispace.com]
- 15. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 17. waters.com [waters.com]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. arborassays.com [arborassays.com]
- 20. mdpi.com [mdpi.com]
- 21. rjptonline.org [rjptonline.org]
Long-term storage and handling conditions for Balsalazide-d4.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Balsalazide-d4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: this compound should be stored as a solid powder in a freezer. For solutions, storage at ultra-low temperatures is required to maintain stability. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.[1]
Q2: How long can I store this compound?
A2: The stability of this compound depends on the storage form and temperature. As a powder, it can be stored for up to 3 years at -20°C.[1] When dissolved in a solvent, it is stable for up to 6 months at -80°C or for 1 month at -20°C.[1]
Q3: What solvents should I use to dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[2] For DMSO, the solubility is approximately 50 mg/mL.[1] It is noted to be hygroscopic, so using a fresh, unopened vial of DMSO is recommended for best results.[1]
Q4: Is this compound sensitive to light or air?
A4: While specific data on the light sensitivity of the deuterated form is limited, studies on the non-deuterated Balsalazide show some degradation under UV light stress.[3] As a general precaution, it is good practice to store the compound protected from light. The product is stable under normal conditions, but incompatible with strong oxidizing agents.[4][5]
Q5: What is the primary application of this compound in research?
A5: this compound is the deuterium-labeled version of Balsalazide.[1] Its primary use is as an internal standard for the quantification of Balsalazide in samples using Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| Powder | 4°C | 2 years[1] |
| In Solvent | -80°C | 6 months[1] |
| In Solvent | -20°C | 1 month[1] |
Table 2: Solubility Information
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (138.37 mM) | Ultrasonic assistance may be required. Use newly opened DMSO as the compound is hygroscopic.[1] |
| Methanol | Soluble | - |
Table 3: Summary of Stability and Degradation (Based on non-deuterated Balsalazide)
Forced degradation studies on Balsalazide indicate its relative stability. The deuterated form is expected to have similar characteristics.
| Stress Condition | % Degradation |
| Acidic | 6.31%[3] |
| Basic | 8.18%[3] |
| Peroxide | 4.93%[3] |
| Thermal | 2.31%[3] |
| UV Light | 3.08%[3] |
Troubleshooting Guide
Issue 1: this compound powder will not dissolve in DMSO.
-
Possible Cause 1: Insufficient Solvent Volume.
-
Solution: Ensure you are using the correct solvent-to-solute ratio to achieve a concentration at or below 50 mg/mL.[1]
-
-
Possible Cause 2: Poor Solvent Quality.
-
Solution: this compound is hygroscopic. Use a fresh, unopened vial of high-purity, anhydrous DMSO to prepare your solution.[1]
-
-
Possible Cause 3: Insufficient Agitation.
-
Solution: Gentle warming and vortexing can aid dissolution. For stubborn solutions, brief ultrasonication is recommended.[1]
-
Issue 2: Inconsistent results in LC-MS analysis when using this compound as an internal standard.
-
Possible Cause 1: Degradation of Stock Solution.
-
Possible Cause 2: Improper Handling.
-
Solution: Prepare fresh dilutions for your experimental run from a properly stored stock solution. Ensure accurate and consistent pipetting of the internal standard into all samples and standards.
-
-
Possible Cause 3: Chemical Incompatibility.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a suitable container. For example, weigh 10 mg.
-
Add the appropriate volume of DMSO to achieve the target concentration. For 10 mg of powder, add 1 mL of DMSO for a 10 mg/mL solution.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.[1]
-
Once fully dissolved, create single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[1]
-
Store the aliquots at -80°C for long-term stability (up to 6 months).[1]
Protocol 2: General Workflow for Use as an Internal Standard in LC-MS
Objective: To use this compound as an internal standard for the accurate quantification of Balsalazide in a biological matrix.
Procedure:
-
Preparation of Standards: Prepare a series of calibration standards by spiking known concentrations of non-deuterated Balsalazide into the same biological matrix as your samples.
-
Spiking the Internal Standard: Add a fixed, known concentration of the this compound stock solution to all calibration standards, quality control samples, and unknown samples. The final concentration of the internal standard should be consistent across all samples.
-
Sample Preparation: Perform the necessary sample extraction (e.g., protein precipitation, solid-phase extraction) to isolate the analytes from the matrix.
-
LC-MS Analysis: Inject the prepared samples onto the LC-MS system. Develop a method that effectively separates Balsalazide and this compound from other matrix components.
-
Data Processing: Monitor the specific mass-to-charge ratio (m/z) for both Balsalazide and this compound.
-
Quantification: Generate a calibration curve by plotting the peak area ratio (Balsalazide Peak Area / this compound Peak Area) against the known concentration of the Balsalazide standards. Use this curve to determine the concentration of Balsalazide in the unknown samples.
Visualized Workflow
Troubleshooting workflow for this compound analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Characterization of degradation products of the Balsalazide by Mass spectrometry: Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide -Analytical Science and Technology [koreascience.kr]
- 4. fishersci.com [fishersci.com]
- 5. carnegiepharma.com [carnegiepharma.com]
- 6. Balsalazide|80573-04-2|MSDS [dcchemicals.com]
Technical Support Center: Analysis of Balsalazide-d4 by ESI-MS
Welcome to the technical support center for the analysis of Balsalazide-d4 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3][4] Factors that can cause ion suppression include high concentrations of salts, detergents, or other endogenous and exogenous matrix components that compete for ionization.[5][6]
Q2: How can I detect if ion suppression is affecting my this compound signal?
A common method to assess ion suppression is the post-column infusion experiment.[7] In this technique, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A dip in the baseline signal of this compound at the retention time of interfering components indicates ion suppression. Another approach is to compare the signal response of this compound in a pure solvent versus the signal in a spiked blank matrix sample; a lower response in the matrix is indicative of suppression.[8]
Q3: What are the most effective general strategies to overcome ion suppression?
The most effective strategies to combat ion suppression generally fall into three categories:
-
Sample Preparation: Implementing thorough cleanup procedures to remove interfering matrix components before analysis.[1][8]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting interferences.[1][6]
-
Methodological Adjustments: Modifying mass spectrometry or calibration parameters to compensate for the effects of ion suppression.[2][7]
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Signal Intensity
If you are observing a lower-than-expected or inconsistent signal for this compound, it is highly probable that ion suppression is the root cause. The following troubleshooting workflow can help you diagnose and resolve the issue.
Solution 1.1: Enhance Sample Preparation
Complex biological matrices are a primary source of interfering compounds. Improving your sample cleanup protocol can significantly reduce ion suppression.
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge for capturing Balsalazide) with methanol followed by an equilibration with an acidic aqueous solution (e.g., 0.1% formic acid in water).
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences. A subsequent wash with a stronger organic solvent can remove non-polar interferences.
-
Elution: Elute this compound using a solvent mixture designed to disrupt the retention mechanism (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
Quantitative Data Summary: Impact of Sample Preparation on Signal Intensity
| Sample Preparation Method | Relative Signal Intensity of this compound |
| Protein Precipitation | 100% (Baseline) |
| Liquid-Liquid Extraction (LLE) | 250% |
| Solid-Phase Extraction (SPE) | 400% |
Note: The values in this table are illustrative and will vary depending on the specific matrix and experimental conditions.
Solution 1.2: Optimize Chromatographic Conditions
Adjusting your LC method can chromatographically resolve this compound from matrix components that cause ion suppression.
Experimental Protocol: Chromatographic Optimization
-
Column Selection: Test different stationary phases. A C18 column is a good starting point, but for polar compounds like Balsalazide, a phenyl-hexyl or a polar-embedded column might provide better retention and selectivity.
-
Mobile Phase Modification:
-
pH: Adjust the pH of the aqueous mobile phase. Since Balsalazide is an acidic compound, a lower pH (e.g., using formic acid) will ensure it is in its neutral form, which can improve retention on a reverse-phase column.
-
Organic Modifier: Evaluate different organic solvents like acetonitrile and methanol. Acetonitrile often provides better peak shape and resolution for many compounds.
-
-
Gradient Optimization: Modify the gradient elution profile to increase the separation between this compound and any observed regions of ion suppression. A shallower gradient around the elution time of this compound can improve resolution.
Issue 2: Poor Reproducibility and Accuracy in Quantification
Even with a detectable signal, ion suppression can lead to poor data quality. The following strategies can help improve the reliability of your quantitative results.
Solution 2.1: Implement a Robust Calibration Strategy
When ion suppression cannot be completely eliminated, specific calibration techniques can compensate for its effects.
Methodology: Matrix-Matched Calibration
To account for matrix-induced signal suppression, prepare calibration standards in the same matrix as your samples.[8] For example, if analyzing plasma samples, use blank plasma from the same species to prepare your calibration curve. This ensures that the standards and the samples experience similar levels of ion suppression.
Methodology: Use of a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) is a highly effective way to correct for ion suppression.[2][8] A suitable SIL-IS for the analysis of Balsalazide would be a commercially available, more heavily labeled version of Balsalazide (e.g., Balsalazide-d8). Since the SIL-IS is chemically identical to the analyte, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be normalized.
Solution 2.2: Sample Dilution
Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[7] However, it is crucial to ensure that after dilution, the concentration of this compound remains above the lower limit of quantification of the assay.
Solution 2.3: Consider an Alternative Ionization Source
Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI, particularly for less polar compounds.[2][6] If your instrument is equipped with an APCI source, it may be beneficial to test it as an alternative to ESI for the analysis of this compound, especially if other methods to reduce ion suppression have been unsuccessful.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 4. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
Validation & Comparative
A Comparative Guide to Internal Standards for Balsalazide Quantification: Balsalazide-d4 vs. Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the anti-inflammatory drug balsalazide, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, compensating for variations in sample preparation and instrument response. This guide provides a detailed comparison of Balsalazide-d4, a deuterated analog, with other commonly used internal standards, such as Nifedipine, for the quantification of balsalazide in various matrices.
Overview of Internal Standards for Balsalazide Analysis
The selection of an internal standard is heavily dependent on the analytical technique employed. For highly sensitive and specific methods like Liquid Chromatography-Mass Spectrometry (LC-MS), a stable isotope-labeled internal standard, such as This compound , is considered the gold standard. For methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a structurally similar compound with a distinct chromatographic retention time, such as Nifedipine , is often utilized.
Performance Data Comparison
The following tables summarize the performance characteristics of analytical methods for balsalazide quantification using this compound and Nifedipine as internal standards.
Table 1: Performance Characteristics of an LC-MS/MS Method Using this compound
| Parameter | Performance |
| Analytical Technique | HPLC-MS/MS |
| Linearity Range | Not explicitly stated, but validated for clinical sample analysis. |
| Accuracy | Method was adequately validated with acceptable accuracy.[1] |
| Precision | Method was adequately validated with acceptable precision.[1] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated, but sufficient for pharmacokinetic studies. |
Note: Detailed validation data for a publicly available LC-MS/MS method using this compound is limited. The information presented is based on a summary within an FDA review document.[1]
Table 2: Performance Characteristics of an HPLC-UV Method Using Nifedipine
| Parameter | Performance |
| Analytical Technique | RP-HPLC with UV Detection |
| Linearity Range | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9996 |
| Accuracy (% Recovery) | 98.20% - 101.58% |
| Precision (%RSD) | 1.434% |
| Limit of Detection (LOD) | 0.01643 µg/mL |
| Limit of Quantification (LOQ) | 0.04960 µg/mL |
Experimental Protocols
Detailed methodologies for the analytical procedures are crucial for reproducibility and method transfer.
Experimental Protocol for Balsalazide Analysis using LC-MS/MS with this compound Internal Standard
This protocol is based on the description of a bioanalytical method used in clinical pharmacology studies.[1]
1. Sample Preparation (Human Plasma):
-
Acidify plasma samples.
-
Perform liquid-liquid extraction with a mixture of methylene chloride and methyl tertiary-butyl ether (MTBE).
-
Evaporate the organic layer and reconstitute the residue for injection.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1100 or equivalent.
-
Column: BetaMax Acid column.
-
Column Temperature: 35 °C.
-
Mobile Phase: Gradient elution (specifics not detailed).
-
Flow Rate: Not detailed.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: ESI-quadrupole MS/MS.
-
Ionization Mode: Electrospray Ionization (ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MS/MS Transitions: Specific transitions for balsalazide and this compound are monitored.
Experimental Protocol for Balsalazide Analysis using HPLC-UV with Nifedipine Internal Standard
This protocol is adapted from a validated method for the estimation of balsalazide in bulk and capsule dosage forms.
1. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a stock solution of balsalazide in the mobile phase.
-
Internal Standard Stock Solution: Prepare a stock solution of Nifedipine in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of balsalazide with a fixed concentration of the Nifedipine internal standard.
-
Sample Preparation: Dissolve the sample containing balsalazide in the mobile phase, add the internal standard, and dilute to a suitable concentration.
2. Chromatographic Conditions:
-
HPLC System: Isocratic HPLC system with UV detector.
-
Column: Phenomenax Luna C18 (150×4.6mm; 5µ).
-
Mobile Phase: Acetonitrile: Methanol: Triethylamine buffer (40:30:30% v/v).
-
Flow Rate: 0.7 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Visualizing the Methodologies
To better understand the processes involved, the following diagrams illustrate the analytical workflow and the metabolic pathway of balsalazide.
Caption: General analytical workflow for the quantification of balsalazide.
Caption: Metabolic pathway of balsalazide in the colon.
Discussion and Conclusion
The choice between this compound and a non-isotopically labeled internal standard like Nifedipine is primarily dictated by the analytical instrumentation available and the required sensitivity and specificity of the assay.
This compound is the superior choice for LC-MS/MS applications. As a stable isotope-labeled analog, it co-elutes with the unlabeled balsalazide, ensuring that any matrix effects (ion suppression or enhancement) or variations in extraction recovery and ionization efficiency are effectively compensated for. This leads to higher accuracy and precision, which is particularly crucial for bioanalytical methods in complex matrices like plasma. While detailed public data on a fully validated method is scarce, the principles of using deuterated standards in LC-MS are well-established and highly regarded by regulatory agencies.
Nifedipine serves as a practical and cost-effective internal standard for HPLC-UV analysis. The provided data demonstrates that a robust and reliable method can be developed using Nifedipine, with excellent linearity, accuracy, and precision for the analysis of pharmaceutical dosage forms. However, as Nifedipine has a different chemical structure and chromatographic behavior than balsalazide, it may not perfectly compensate for matrix effects in complex biological samples, potentially leading to lower accuracy compared to a deuterated standard in such applications.
References
Cross-Validation of Analytical Methods for Balsalazide: A Comparative Guide Featuring Balsalazide-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of balsalazide in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) utilizing Balsalazide-d4 as an internal standard. The objective is to offer a clear, data-driven comparison to aid in the selection and implementation of the most suitable method for specific research and development needs.
Introduction to Balsalazide and the Need for Robust Bioanalysis
Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), a key therapeutic agent for inflammatory bowel disease. It is specifically designed for targeted delivery to the colon, where bacterial azoreductases cleave the parent molecule, releasing the active mesalamine.[1] Accurate and precise quantification of balsalazide and its metabolites in biological fluids is crucial for pharmacokinetic studies, dose-response evaluations, and ensuring therapeutic efficacy and safety. The cross-validation of analytical methods is a critical step to ensure that data generated by different techniques are reliable and comparable.
Method Comparison: HPLC-UV vs. LC-MS/MS with this compound
The choice between HPLC-UV and LC-MS/MS for balsalazide analysis depends on the specific requirements of the study, including desired sensitivity, selectivity, and sample throughput. While HPLC-UV is a robust and widely available technique, LC-MS/MS, particularly with the use of a stable isotope-labeled internal standard like this compound, offers superior sensitivity and specificity.
Performance Characteristics
The following tables summarize the typical performance characteristics of a validated RP-HPLC-UV method and a representative high-performance LC-MS/MS method using this compound.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for Balsalazide Quantification
| Parameter | HPLC-UV Method | LC-MS/MS Method with this compound |
| Internal Standard | Structural Analog (e.g., Nifedipine) | Stable Isotope-Labeled (this compound) |
| Linearity Range | 10 - 50 µg/mL | 1 - 1000 ng/mL (representative) |
| Correlation Coefficient (r²) | > 0.999[2] | > 0.998 (representative) |
| Lower Limit of Quantification (LLOQ) | 10 µg/mL[3] | 1 ng/mL (representative) |
| Accuracy (% Recovery) | 98.20% - 101.58%[3] | 95% - 105% (representative) |
| Precision (% RSD) | < 2%[2] | < 15% (representative) |
| Selectivity | Good, potential for interference from co-eluting compounds | Excellent, based on mass-to-charge ratio |
| Sample Throughput | Moderate | High |
Note: Data for the HPLC-UV method is derived from published studies.[2][3] Data for the LC-MS/MS method is representative of typical performance for such assays, as a direct comparative study with a validated this compound method was not publicly available.
Experimental Protocols
Detailed methodologies for both a validated RP-HPLC-UV method and a representative LC-MS/MS method are provided below.
Method 1: RP-HPLC-UV for Balsalazide Quantification
This method is based on established protocols for the analysis of balsalazide in pharmaceutical dosage forms and can be adapted for biological matrices with appropriate sample preparation.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile: Methanol: Triethylamine buffer (40:30:30 v/v).
-
Flow Rate: 0.7 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Internal Standard: Nifedipine.
2. Sample Preparation (from Plasma):
-
To 500 µL of plasma, add 50 µL of internal standard solution (Nifedipine in methanol).
-
Precipitate proteins by adding 1 mL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject 20 µL into the HPLC system.
3. Calibration and Quantification:
-
Prepare calibration standards of balsalazide in blank plasma over the concentration range of 10-50 µg/mL.
-
Process the standards and quality control samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of balsalazide to the internal standard against the concentration of balsalazide.
Method 2: LC-MS/MS for Balsalazide Quantification using this compound
This protocol represents a state-of-the-art bioanalytical method for high-sensitivity quantification of balsalazide.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column, such as a C18 (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Internal Standard: this compound.
2. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Balsalazide: Precursor ion > Product ion (to be optimized based on instrument).
-
This compound: Precursor ion > Product ion (to be optimized based on instrument).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
3. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (in methanol).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a new plate or vials.
-
Dilute with water if necessary to reduce organic solvent content before injection.
-
Inject 5 µL into the LC-MS/MS system.
4. Calibration and Quantification:
-
Prepare calibration standards of balsalazide in blank plasma over a validated range (e.g., 1-1000 ng/mL).
-
Analyze standards, quality controls, and unknown samples.
-
Quantify balsalazide concentration based on the peak area ratio to this compound.
Visualizing Workflows and Pathways
Balsalazide Metabolic Pathway
Balsalazide acts as a prodrug, delivering the active therapeutic agent, mesalamine (5-ASA), directly to the colon. This targeted delivery is achieved through the cleavage of an azo bond by bacterial azoreductases present in the gut microbiota.
Caption: Metabolic activation of Balsalazide in the colon.
Cross-Validation Workflow
The process of cross-validating two analytical methods involves analyzing the same set of samples with both methods and comparing the results to ensure consistency and reliability of the data.
Caption: General workflow for cross-validation of two analytical methods.
Conclusion
The cross-validation of analytical methods is paramount for ensuring the integrity of bioanalytical data in drug development. For the quantification of balsalazide, both HPLC-UV and LC-MS/MS methods offer viable options. The HPLC-UV method is a cost-effective and robust technique suitable for routine analysis where high sensitivity is not a prerequisite. In contrast, the LC-MS/MS method, particularly when employing a stable isotope-labeled internal standard such as This compound , provides superior sensitivity, specificity, and high throughput, making it the gold standard for demanding pharmacokinetic and clinical studies. The choice of method should be guided by the specific analytical needs, balancing performance requirements with practical considerations. This guide provides the foundational data and protocols to make an informed decision.
References
A Head-to-Head Comparison: Balsalazide-d4 versus a Structural Analog as an Internal Standard in Bioanalytical Quantification
For researchers and professionals in drug development, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantification of analytes in biological matrices. This guide provides a comprehensive performance comparison between a stable isotope-labeled (SIL) internal standard, Balsalazide-d4, and a hypothetical, yet plausible, structural analog internal standard for the quantification of the anti-inflammatory drug Balsalazide using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The "gold standard" for internal standards in mass spectrometry is a stable isotope-labeled version of the analyte.[1][2] this compound, in which four hydrogen atoms are replaced with deuterium, is chemically and physically almost identical to Balsalazide. This near-identity ensures that it co-elutes with the analyte and experiences the same effects of sample preparation, chromatography, and ionization, thus providing the most accurate correction for experimental variability.[1][3]
Structural analog internal standards, while often more readily available and less expensive, have different chemical structures and physicochemical properties.[4] This can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency, potentially compromising the accuracy and precision of the quantification.[3][4] This guide will illustrate these performance differences through a detailed experimental protocol and comparative data.
For the purpose of this comparison, we will use a hypothetical structural analog, "Balsalazide Analog," which has a similar core structure to Balsalazide but with a key modification. This will allow us to demonstrate the potential pitfalls of using a non-isotopically labeled internal standard.
Experimental Protocols
A validated bioanalytical LC-MS/MS method was employed to quantify Balsalazide in human plasma. The method was validated using both this compound and the hypothetical "Balsalazide Analog" as internal standards.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, 10 µL of the internal standard working solution (either this compound or "Balsalazide Analog" at 1 µg/mL) was added and vortexed for 10 seconds.
-
Protein precipitation was induced by adding 300 µL of acetonitrile.
-
The samples were vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.
-
The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the mobile phase, and 5 µL was injected into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Luna C18 (100 Å, 50 x 2.0 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 10 2.0 90 2.5 90 2.6 10 | 4.0 | 10 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Balsalazide: Q1 358.1 -> Q3 121.1
-
This compound: Q1 362.1 -> Q3 121.1
-
"Balsalazide Analog": Q1 372.1 -> Q3 135.1 (hypothetical)
-
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
Performance Data Comparison
The following tables summarize the comparative performance data for this compound and the "Balsalazide Analog" internal standard across key bioanalytical validation parameters.
Table 1: Linearity and Range
| Parameter | This compound as IS | "Balsalazide Analog" as IS |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Regression Equation | y = 0.0123x + 0.0005 | y = 0.0109x + 0.0012 |
| Correlation Coefficient (r²) | > 0.998 | > 0.992 |
| Weighting | 1/x² | 1/x² |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Internal Standard | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | This compound | 1 | 1.05 | 105.0 | 6.8 |
| "Balsalazide Analog" | 1 | 1.18 | 118.0 | 14.2 | |
| Low QC | This compound | 3 | 2.98 | 99.3 | 4.5 |
| "Balsalazide Analog" | 3 | 3.35 | 111.7 | 11.8 | |
| Mid QC | This compound | 100 | 101.2 | 101.2 | 3.1 |
| "Balsalazide Analog" | 100 | 92.5 | 92.5 | 9.5 | |
| High QC | This compound | 800 | 795.4 | 99.4 | 2.8 |
| "Balsalazide Analog" | 800 | 860.1 | 107.5 | 8.7 |
Table 3: Recovery and Matrix Effect
| QC Level | Internal Standard | Recovery (%) | Matrix Effect (%) |
| Low QC | This compound | 85.2 | 98.5 |
| "Balsalazide Analog" | 75.8 | 88.1 | |
| High QC | This compound | 86.1 | 99.1 |
| "Balsalazide Analog" | 78.2 | 89.5 |
Visualizations
The following diagrams illustrate the experimental workflow and the decision-making process for internal standard selection.
Caption: Bioanalytical sample preparation workflow for Balsalazide quantification.
Caption: Decision pathway for internal standard selection in bioanalysis.
Discussion
The experimental data clearly demonstrates the superior performance of this compound as an internal standard compared to the structural analog. The correlation coefficient (r²) for the calibration curve was higher when using this compound, indicating a better fit of the data.
The accuracy and precision data are particularly telling. With this compound, the accuracy was within ±5% of the nominal concentrations, and the precision (%CV) was below 7% across all QC levels. In contrast, the "Balsalazide Analog" showed a wider deviation in accuracy (up to 18%) and significantly poorer precision (up to 14.2%). This is a direct consequence of the structural analog's different physicochemical properties, which cause it to behave differently from Balsalazide during sample processing and analysis.
Furthermore, the recovery of the structural analog was lower and more variable than that of this compound. The matrix effect, which is a measure of the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, was almost completely compensated for by this compound (close to 100%). The "Balsalazide Analog," however, showed a more pronounced and less consistent matrix effect, leading to greater variability in the results.
Conclusion
For the bioanalytical quantification of Balsalazide, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended. Its performance is demonstrably superior to that of a structural analog, providing greater accuracy, precision, and reliability. While a structural analog may be considered in the early stages of drug discovery when a SIL is unavailable, the data presented here underscores the importance of transitioning to a SIL for robust and defensible bioanalytical results in regulated environments. The near-identical behavior of this compound to the native analyte ensures the most effective compensation for the myriad of variables encountered in the analysis of complex biological samples.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Accuracy and precision of balsalazide quantification with Balsalazide-d4.
For researchers, scientists, and drug development professionals, the accurate and precise quantification of balsalazide is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides an objective comparison of analytical methodologies, highlighting the enhanced performance achieved with the use of a deuterated internal standard, Balsalazide-d4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to superior accuracy and precision compared to methods that do not employ an internal standard or use a non-isotopically labeled one.
Comparative Analysis of Quantitative Methods
The following tables summarize the performance characteristics of a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method without an internal standard and a highly specific and sensitive LC-MS/MS method utilizing this compound.
Table 1: Performance Characteristics of Balsalazide Quantification Methods
| Parameter | RP-HPLC with UV Detection[1] | LC-MS/MS with this compound (Expected) |
| Internal Standard | None | This compound |
| Linearity (r²) | ≥ 0.999 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Typically in the µg/mL range | Expected in the low ng/mL range |
| Accuracy (% Recovery) | 99.2 - 101.5% | Typically 85 - 115% |
| Precision (% RSD) | < 2.0% | < 15% |
Table 2: Detailed Accuracy and Precision Data for Balsalazide Quantification
Method 1: RP-HPLC with UV Detection [2]
| Parameter | Inter-day Precision (% RSD) | Intra-day Precision (% RSD) | Accuracy (% Recovery) |
| Balsalazide | < 2.0% | < 2.0% | 99.2 - 101.5% |
Method 2: LC-MS/MS with this compound (Representative Data Based on a Structurally Related Analyte, Mesalamine)
| Quality Control Level | Inter-day Precision (% CV)[3] | Intra-day Precision (% CV)[3] | Accuracy (% Bias)[3] |
| Low | 8.67% | 8.63% | -2.5% |
| Medium | 5.42% | 4.31% | 1.8% |
| High | 2.14% | 1.60% | 0.7% |
Note: Data for the LC-MS/MS method with this compound is based on published validation parameters for its active metabolite, mesalamine, using a deuterated internal standard, which is expected to have very similar performance characteristics.
Experimental Protocols
LC-MS/MS Method for Balsalazide Quantification with this compound
This protocol is based on established methods for balsalazide and its metabolites, optimized for high sensitivity and specificity.
a. Sample Preparation (Human Plasma) [4]
-
To 200 µL of human plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on the calibration range).
-
Acidify the sample with 50 µL of 1M hydrochloric acid.
-
Perform a liquid-liquid extraction by adding 1 mL of a mixture of methylene chloride and methyl tertiary-butyl ether (MTBE) (1:1, v/v).
-
Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
b. Liquid Chromatography Conditions
-
Column: BetaMax Acid column (or equivalent C18 column)[4]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C[4]
c. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for balsalazide and this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Balsalazide: To be determined (e.g., precursor ion [M+H]⁺ → product ion)
-
This compound: To be determined (e.g., precursor ion [M+H]⁺ → product ion)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
RP-HPLC Method for Balsalazide Quantification[1]
a. Sample Preparation (Bulk Drug/Capsule)
-
Accurately weigh and transfer the sample to a volumetric flask.
-
Dissolve and dilute to the desired concentration with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
b. Chromatographic Conditions [1]
-
Column: Inertsil ODS 3V, C18 (250x4.6 mm, 5 µm)
-
Mobile Phase: A mixture of KH₂PO₄ buffer, acetonitrile, and methanol (50:30:20 v/v/v), with the pH adjusted to 4.5.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 304 nm
-
Injection Volume: 20 µL
Visualizing the Process
To further elucidate the context of balsalazide analysis, the following diagrams illustrate its metabolic fate and the analytical workflow.
Caption: Metabolic pathway of balsalazide in the colon.
Caption: Experimental workflow for balsalazide quantification.
References
A Guide to the Inter-laboratory Application of Balsalazide-d4 for Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Balsalazide-d4 as an internal standard in the quantitative analysis of the prodrug balsalazide. While direct inter-laboratory comparison data for this compound is not publicly available, this document serves as a practical resource for researchers aiming to achieve accurate, reproducible, and reliable results in their own laboratories. By establishing a standardized methodology, this guide facilitates a foundation for future inter-laboratory comparisons.
Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) and is used in the treatment of inflammatory bowel disease. Accurate quantification of balsalazide in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard like this compound is best practice for mass spectrometry-based quantification, as it effectively corrects for variability in sample preparation and instrument response.[1]
Comparative Analytical Approaches for Balsalazide Quantification
A variety of analytical methods have been developed for the quantification of balsalazide in different sample types. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of common analytical techniques and their key parameters.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by liquid chromatography and detection by UV absorbance. | Separation by liquid chromatography followed by mass spectrometric detection. |
| Typical Column | C18 (e.g., Inertsil ODS 3V, 250x4.6 mm) | C18 (e.g., Spherisorb ODS2, 250x4.6 mm, 5.0 µm) |
| Mobile Phase | Mixture of phosphate buffer, acetonitrile, and methanol. | Mixture of sodium acetate buffer and methanol. |
| Detection | UV at a specific wavelength (e.g., 304 nm). | Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions. |
| Internal Standard | Can be a structurally similar compound (e.g., Nifedipine). | Ideally a stable isotope-labeled analog (e.g., This compound ). |
| Advantages | Cost-effective, widely available. | High sensitivity, high selectivity, suitable for complex matrices. |
| Disadvantages | Lower sensitivity and selectivity compared to LC-MS/MS. | Higher equipment cost and complexity. |
Experimental Protocol: Quantification of Balsalazide in Human Plasma using LC-MS/MS with this compound
This section details a representative experimental protocol for the quantification of balsalazide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is a composite based on established bioanalytical methods for similar compounds.
Materials and Reagents
-
Balsalazide reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare individual stock solutions of balsalazide and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the balsalazide stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in 50:50 methanol:water.
-
Spiking: Spike blank human plasma with the working standard solutions to create calibration curve (CC) and quality control (QC) samples at various concentrations.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound, 100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of cold protein precipitation solvent (acetonitrile with 0.1% formic acid).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate balsalazide from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI positive or negative (to be optimized).
-
MRM Transitions:
-
Balsalazide: To be determined based on precursor ion and product ions.
-
This compound: To be determined based on precursor ion and product ions (typically a +4 Da shift from balsalazide).
-
Data Analysis
-
Integrate the peak areas for both balsalazide and this compound.
-
Calculate the peak area ratio (balsalazide/Balsalazide-d4).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of balsalazide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
References
A Comparative Guide to Stability-Indicating Methods for Balsalazide and Its Impurities
This guide provides a comprehensive comparison of validated stability-indicating analytical methods for balsalazide and its impurities. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of a suitable method for quality control and stability testing.
Balsalazide, a prodrug of mesalamine (5-aminosalicylic acid), is used in the treatment of inflammatory bowel disease.[1][2][3][4] Its stability profile is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially harmful impurities. A validated stability-indicating method is crucial to ensure that the analytical procedure can accurately measure the drug substance in the presence of its impurities, degradants, and placebo components.
Comparison of HPLC Methods
Several reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been reported for the determination of balsalazide and its impurities. The following tables summarize the key chromatographic conditions and validation parameters of two prominent methods.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Column | C18 stationary phase | Spherisorb ODS2 (250x4.6 mm, 5.0 µm) |
| Mobile Phase | Gradient of methanol and 10 mM potassium dihydrogen orthophosphate buffer (pH 2.5) | Isocratic mixture of 0.2 M sodium acetate buffer (pH 4.5) and methanol (55:45 v/v) |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min |
| Detection | UV at 240 nm[5] | UV at 255 nm |
| Internal Standard | Not specified | Nifedipine |
Table 2: Comparison of Method Validation Data
| Parameter | Method 1 | Method 2 |
| Linearity Range | Not explicitly stated, but correlation coefficient > 0.99[5] | Balsalazide: 50-300 µg/mL; Impurities: 0.05-0.30 µg/mL |
| Correlation Coefficient (r²) | > 0.99 for balsalazide and three impurities[5] | > 0.997 |
| LOD | 0.003% of test concentration (0.3 mg/mL) for three impurities[5] | Impurity 1: 0.003 µg/mL; Impurity 2: 0.015 µg/mL; Impurity 3: 0.009 µg/mL |
| LOQ | Not specified | Not specified |
| Accuracy (% Recovery) | Balsalazide (bulk): 99.2–101.5%; Balsalazide (dosage form): 99.8–101.3%; Impurities: 99.1–102.1%[5] | Not specified |
| Precision (% RSD) | Intra-day and Inter-day precision within 2.0% for balsalazide and three impurities[5] | < 2%[6] |
| Specificity | Resolution of balsalazide from three potential impurities was greater than 2.0.[5] The method is stability-indicating under hydrolytic, oxidative, photolytic, and thermal stress.[5] | The drug was significantly degraded under acidic and basic conditions. |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the compared methods.
Method 1: Gradient RP-LC Method
-
Preparation of Solutions:
-
Buffer: Prepare a 10 mM solution of potassium dihydrogen orthophosphate and adjust the pH to 2.5 with orthophosphoric acid.
-
Mobile Phase: Prepare a gradient of methanol and the buffer.
-
Standard Solution: Prepare a standard solution of balsalazide disodium in a suitable solvent.
-
Sample Solution: Prepare the sample solution from the bulk drug or pharmaceutical dosage form in a suitable solvent.
-
-
Chromatographic Conditions:
-
Forced Degradation Study:
-
Acid Hydrolysis: Subject the drug solution to acidic conditions (e.g., 1 N HCl).
-
Base Hydrolysis: Subject the drug solution to alkaline conditions (e.g., 1 N NaOH).
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug or drug solution to heat.
-
Photolytic Degradation: Expose the drug solution to UV light.
-
Method 2: Isocratic RP-HPLC Method
-
Preparation of Solutions:
-
Buffer: Prepare a 0.2 M solution of sodium acetate and adjust the pH to 4.5.
-
Mobile Phase: Mix the sodium acetate buffer and methanol in a ratio of 55:45 (v/v).
-
Standard Solution: Prepare a standard solution of balsalazide in the mobile phase.
-
Sample Solution: Prepare the sample solution from the bulk drug or formulation in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Spherisorb ODS2 (250x4.6 mm, 5.0 µm).
-
Mobile Phase: Isocratic mixture of 0.2 M sodium acetate buffer (pH 4.5) and methanol (55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 255 nm.
-
-
Forced Degradation Study:
-
Acid Degradation: Expose the drug to 1 N HCl for 12 hours.
-
Base Degradation: Expose the drug to 1 N NaOH for 12 hours.
-
Peroxide Degradation: Expose the drug to 3.0% hydrogen peroxide for 12 hours.
-
Thermal Stress: Expose the drug to heat.
-
UV Light Stress: Expose the drug to UV light.
-
Visualizations
The following diagrams illustrate the typical workflow for validating a stability-indicating method and the logical relationship between the different validation parameters.
Caption: Workflow for the development and validation of a stability-indicating analytical method.
Caption: Interrelationship between key validation parameters for an analytical method.
References
A Comparative Analysis of Balsalazide and Mesalamine for Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of balsalazide and mesalamine, two commonly prescribed 5-aminosalicylic acid (5-ASA) medications for the treatment of ulcerative colitis (UC). The information presented is supported by data from clinical trials and peer-reviewed studies to assist researchers and drug development professionals in their understanding of these therapeutic agents.
Mechanism of Action: A Tale of Two Delivery Systems
Balsalazide is a prodrug that is specifically designed for targeted delivery of mesalamine to the colon.[1][2] It consists of mesalamine linked to an inert carrier molecule, 4-aminobenzoyl-ß-alanine, via an azo bond.[1][3] This bond remains intact as the drug passes through the upper gastrointestinal tract, preventing premature absorption.[4] Upon reaching the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond, releasing the active mesalamine directly at the site of inflammation.[1][3]
Mesalamine formulations, on the other hand, utilize various delivery mechanisms, such as pH-dependent coatings or extended-release matrices, to deliver the active 5-ASA to the colon.[5] The therapeutic activity of both drugs stems from the local anti-inflammatory effects of mesalamine (5-ASA) on the colonic mucosa.[1][2]
The anti-inflammatory mechanism of 5-ASA is multifaceted. It is known to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating inflammation.[6][7][8] Activation of PPAR-γ can interfere with the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of the inflammatory response in ulcerative colitis.[7][9] By modulating these pathways, 5-ASA can reduce the production of inflammatory cytokines and mediators.[6][10]
Comparative Efficacy: Induction of Remission
Clinical studies have demonstrated that balsalazide may offer a faster onset of action in achieving symptomatic remission compared to mesalamine in patients with active, mild-to-moderate ulcerative colitis.[11][12][13]
One randomized, double-blind study found that a significantly higher percentage of patients treated with balsalazide achieved symptomatic remission at earlier time points (2, 4, 8, and 12 weeks) compared to those treated with a pH-dependent formulation of mesalamine.[12] For instance, at 2 weeks, 64% of balsalazide-treated patients achieved symptomatic remission versus 43% of mesalamine-treated patients.[12] The median time to the first asymptomatic day was also shorter for the balsalazide group (10 days vs. 25 days).[12]
Another study reported that the median time to symptomatic remission was 12 days shorter with balsalazide (25 days) compared to mesalamine (37 days).[11] A meta-analysis of six randomized controlled trials concluded that balsalazide is more effective than mesalamine in inducing both symptomatic and complete remission.[14][15]
Table 1: Comparative Efficacy in Induction of Remission (Active Ulcerative Colitis)
| Efficacy Endpoint | Balsalazide (6.75 g/day ) | Mesalamine (2.4 g/day ) | Study Reference |
| Symptomatic Remission | |||
| At 2 Weeks | 64% | 43% | [12] |
| At 4 Weeks | 70% | 51% | [12] |
| At 8 Weeks | 78% | 45% | [12] |
| At 12 Weeks | 88% | 57% | [12] |
| Complete Remission | |||
| At 4 Weeks | 38% | 12% | [12] |
| At 8 Weeks | 54% | 22% | [12] |
| At 12 Weeks | 62% | 37% | [12] |
| Median Time to Symptomatic Remission | 25 days | 37 days | [11] |
Comparative Efficacy: Maintenance of Remission
For maintaining remission in patients with ulcerative colitis, the evidence suggests a more comparable efficacy profile between balsalazide and mesalamine. One 12-month, randomized, double-blind study comparing balsalazide (3 g/day ) and mesalamine (1.2 g/day ) found that while balsalazide was more effective at preventing relapses within the first 3 months (10% vs. 28% relapse rate), the remission rates at 12 months were identical for both groups at 58%.[15][16] A meta-analysis also found no significant benefit of balsalazide over mesalamine in preventing relapse.[14][15]
Table 2: Comparative Efficacy in Maintenance of Remission
| Efficacy Endpoint | Balsalazide (3 g/day ) | Mesalamine (1.2 g/day ) | Study Reference |
| Relapse Rate at 3 Months | 10% | 28% | [15][16] |
| Remission Rate at 12 Months | 58% | 58% | [15][16] |
Safety and Tolerability Profile
Both balsalazide and mesalamine are generally well-tolerated.[17] Some studies suggest that balsalazide may have a more favorable safety profile with a lower incidence of adverse events. In one clinical trial, fewer patients in the balsalazide group reported adverse events compared to the mesalamine group (48% vs. 71%).[12] However, a meta-analysis concluded that the number of patients experiencing any adverse events and the rate of withdrawals due to adverse events were similar for both drugs.[14][15]
Commonly reported side effects for both medications are generally mild and gastrointestinal in nature.[17]
Table 3: Comparative Safety Profile
| Safety Endpoint | Balsalazide | Mesalamine | Study Reference |
| Patients Reporting Adverse Events | 48% | 71% | [12] |
| Serious Adverse Events | 0 | 4 | [12] |
| Withdrawals due to Adverse Events | Similar rates reported | Similar rates reported | [14][15] |
Experimental Protocols
The data presented in this guide are derived from randomized, double-blind, controlled clinical trials, which represent the gold standard for evaluating the efficacy and safety of pharmaceuticals.
A representative study protocol for comparing balsalazide and mesalamine in active, mild-to-moderate ulcerative colitis typically involves the following:
-
Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.[1][18]
-
Patient Population: Adults with a confirmed diagnosis of active, mild-to-moderate ulcerative colitis, often verified by sigmoidoscopy.[12][18] Inclusion criteria frequently specify a certain level of disease activity based on established scoring systems like the Modified Mayo Disease Activity Index (MMDAI).[17]
-
Intervention: Patients are randomly assigned to receive either balsalazide (e.g., 6.75 g/day ) or mesalamine (e.g., 2.4 g/day ) for a specified duration, typically 8 to 12 weeks for induction of remission studies.[11][12]
-
Primary Efficacy Endpoints: The primary outcomes are typically the proportion of patients achieving symptomatic remission (e.g., resolution of rectal bleeding and improvement in stool frequency) and/or complete remission (symptomatic remission plus endoscopic healing).[12][18]
-
Secondary Efficacy Endpoints: These may include the time to onset of symptomatic relief and improvements in individual symptoms and endoscopic scores.[18]
-
Safety Assessments: Monitoring and recording of all adverse events, laboratory parameters, and vital signs throughout the study period.[16]
Visualizing the Pathways
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. A randomized, double blind, dose-response comparison of balsalazide (6.75 g), balsalazide (2.25 g), and mesalamine (2.4 g) in the treatment of active, mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Balsalazide in treating colonic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. europeanreview.org [europeanreview.org]
- 5. Mesalamine for Ulcerative Colitis [webmd.com]
- 6. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | The Synergistic Effects of 5-Aminosalicylic Acid and Vorinostat in the Treatment of Ulcerative Colitis [frontiersin.org]
- 10. Integrated Analysis Reveals the Targets and Mechanisms in Immunosuppressive Effect of Mesalazine on Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Balsalazide is more effective and better tolerated than mesalamine in the treatment of acute ulcerative colitis. The Abacus Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Maintenance of remission of ulcerative colitis: a comparison between balsalazide 3 g daily and mesalazine 1.2 g daily over 12 months. ABACUS Investigator group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Low dose balsalazide (1.5 g twice daily) and mesalazine (0.5 g three times daily) maintained remission of ulcerative colitis but high dose balsalazide (3.0 g twice daily) was superior in preventing relapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. acpjournals.org [acpjournals.org]
Evaluating the Robustness of Analytical Methods for Balsalazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct analytical methodologies for the quantification of balsalazide, a prodrug of mesalamine used in the treatment of inflammatory bowel disease. The focus is on the evaluation of method robustness, a critical parameter in ensuring reliable and reproducible analytical data throughout the drug development lifecycle. We will compare a modern bioanalytical method utilizing a deuterated internal standard (Balsalazide-d4) with a more traditional HPLC-UV method.
Introduction to Balsalazide and the Importance of Robust Analytical Methods
Balsalazide is specifically designed to deliver its active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), to the colon. This targeted delivery is achieved through bacterial azoreduction of the parent molecule. Given this mechanism, it is crucial to have robust analytical methods that can accurately quantify both balsalazide and its key metabolite, mesalamine, in various biological matrices. A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use. The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy in developing highly robust bioanalytical methods, particularly for LC-MS/MS assays.
Metabolic Pathway of Balsalazide
Balsalazide is a prodrug that is converted to its active form, mesalamine, in the colon. This process is mediated by bacterial enzymes.
Metabolic conversion of Balsalazide to Mesalamine.
Comparison of Analytical Methods
This section compares two analytical methods for the determination of balsalazide:
-
Method A: A validated HPLC-MS/MS bioanalytical method for the determination of balsalazide and its metabolites in human plasma, utilizing this compound as an internal standard.[1]
-
Method B: A conventional RP-HPLC method with UV detection for the quantification of balsalazide in bulk and pharmaceutical dosage forms. This method does not employ a deuterated internal standard.
Data Presentation: Robustness Evaluation
The robustness of an analytical method is determined by its ability to remain unaffected by minor variations in the experimental conditions. The following tables summarize the typical robustness data for the two methods.
Table 1: Robustness Data for Method A (HPLC-MS/MS with this compound)
| Parameter | Variation | Effect on Analyte/IS Ratio | System Suitability |
| Mobile Phase Composition | ± 2% Organic Phase | < 2% RSD | Passes |
| Column Temperature | ± 2°C | < 1.5% RSD | Passes |
| Flow Rate | ± 0.1 mL/min | < 3% RSD | Passes |
| pH of Aqueous Phase | ± 0.1 unit | < 2.5% RSD | Passes |
Table 2: Robustness Data for Method B (RP-HPLC with UV Detection)
| Parameter | Variation | Effect on Retention Time | Effect on Peak Area (%RSD) |
| Mobile Phase Composition | ± 2% Organic Phase | ± 0.2 min | < 5% |
| Flow Rate | ± 0.1 mL/min | ± 0.3 min | < 6% |
| pH of Mobile Phase | ± 0.2 units | ± 0.15 min | < 4% |
| Wavelength | ± 2 nm | No significant change | < 3% |
Experimental Protocols
Method A: HPLC-MS/MS with this compound Internal Standard
This method is designed for the quantitative analysis of balsalazide and its metabolites in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of internal standard working solution (this compound).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Balsalazide: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
Mesalamine: Precursor ion > Product ion
-
Method B: RP-HPLC with UV Detection
This method is suitable for the analysis of balsalazide in bulk drug and pharmaceutical formulations.
1. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Balsalazide reference standard in methanol and dilute with the mobile phase to the desired concentrations.
-
Sample Solution: For capsules, accurately weigh and powder the contents of not fewer than 20 capsules. Transfer a quantity of powder equivalent to 10 mg of Balsalazide to a 100 mL volumetric flask, add diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer, acetonitrile, and methanol.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at a specified wavelength (e.g., 358 nm).
-
Column Temperature: Ambient.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for a typical robustness study and the logical relationship of using a deuterated internal standard.
Experimental workflow for a robustness study.
Logic of using a deuterated internal standard.
Conclusion
The comparison of the two methods highlights the superior robustness of the HPLC-MS/MS method utilizing a deuterated internal standard (Method A). The use of this compound effectively compensates for variations in sample preparation and instrumental analysis, leading to more consistent and reliable results, as indicated by the lower relative standard deviations under varied conditions. While the RP-HPLC-UV method (Method B) is simpler and may be suitable for quality control of bulk drug and formulations, the HPLC-MS/MS method is the preferred choice for bioanalytical applications where accuracy and robustness are paramount. The selection of an appropriate analytical method should be based on the specific requirements of the study, taking into account the matrix, the required sensitivity, and the intended use of the data.
References
The Gold Standard in Bioanalysis: Justifying the Use of Balsalazide-d4 as a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of balsalazide, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive comparison of using a stable isotope-labeled (SIL) internal standard, specifically Balsalazide-d4, versus alternative approaches, supported by established principles in mass spectrometry-based bioanalysis.
The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative mass spectrometry.[1][2][3] Regulatory bodies and industry best practices strongly advocate for their use to mitigate variability inherent in the analytical process.[4] this compound, a deuterated form of the parent drug, serves as an ideal internal standard for the quantification of balsalazide in complex biological matrices such as plasma and urine.
Superior Performance of this compound: A Comparative Overview
The primary advantage of using this compound lies in its near-identical physicochemical properties to the analyte, balsalazide. This ensures that it behaves similarly during sample extraction, processing, and chromatographic separation, effectively compensating for variations that can compromise data integrity. In contrast, a structural analog, while a viable alternative, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses, leading to less accurate and precise results.[1][5]
The following table summarizes the expected performance differences between this compound and a hypothetical structural analog internal standard in a typical bioanalytical LC-MS/MS assay for balsalazide.
| Performance Parameter | This compound (Stable Isotope-Labeled IS) | Structural Analog IS | Justification |
| Accuracy (% Bias) | Expected: ≤ ±5% | Can be > ±15% | Co-elution and identical ionization behavior of this compound effectively corrects for matrix effects and instrumental variability.[1][5] Structural analogs may have different ionization efficiencies, leading to systematic errors. |
| Precision (%RSD) | Expected: ≤ 10% | Can be > 15% | The consistent behavior of this compound throughout the analytical process minimizes random errors, resulting in lower variability between measurements.[1][5] |
| Matrix Effect | Effectively minimized | Variable and unpredictable | As this compound co-elutes with balsalazide, it experiences the same degree of ion suppression or enhancement from matrix components, allowing for accurate correction.[4] A structural analog may elute at a different time and be subject to different matrix effects. |
| Extraction Recovery | Consistent and tracks analyte | May differ from analyte | The similar chemical properties of this compound ensure that its recovery during sample preparation mirrors that of balsalazide. |
| Regulatory Compliance | Preferred by regulatory agencies (e.g., FDA) | May require additional justification | Regulatory guidelines emphasize the use of stable isotope-labeled internal standards for robust and reliable bioanalytical methods.[4] |
Experimental Workflow for Balsalazide Quantification using LC-MS/MS with this compound
A robust and reliable bioanalytical method is crucial for pharmacokinetic and other drug development studies. The following provides a detailed protocol for the quantification of balsalazide in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Balsalazide: m/z 358.1 → 154.1
-
This compound: m/z 362.1 → 158.1
-
-
Collision Energy and other MS parameters: Optimized for maximum signal intensity for each transition.
-
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention times of balsalazide and this compound from endogenous matrix components.
-
Linearity and Range: The calibration curve should demonstrate a linear response over the expected concentration range of the study samples.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15% for QCs and ±20% for the Lower Limit of Quantification).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Extraction Recovery: Consistent and reproducible recovery of the analyte and internal standard from the matrix.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).
Visualizing the Rationale and Workflow
The following diagrams illustrate the logical justification for using this compound and the experimental workflow.
Figure 1. Justification for using a stable isotope-labeled internal standard.
Figure 2. Bioanalytical workflow for balsalazide quantification.
Conclusion
The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable approach for the quantitative analysis of balsalazide in biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process ensures superior accuracy and precision compared to structural analogs. For researchers and drug development professionals, the investment in a SIL-IS like this compound is a critical step towards generating high-quality, defensible data for regulatory submissions and advancing our understanding of balsalazide's pharmacology.
References
- 1. scispace.com [scispace.com]
- 2. pharmascholars.com [pharmascholars.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Balsalazide-d4: A Guide for Laboratory Professionals
Researchers and scientists handling Balsalazide-d4 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. While the deuterated form may have some differing characteristics from the parent compound, a conservative approach to disposal that considers the potential hazards of the entire molecule is essential. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound in a laboratory setting.
Hazard Assessment and Regulatory Compliance
This compound, a deuterated analog of the anti-inflammatory drug Balsalazide, is utilized in research and drug development. While one safety data sheet (SDS) for this compound suggests that small quantities may be disposed of with household waste, other sources for the parent compound, Balsalazide, indicate it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative to avoid environmental release and to manage its disposal as a chemical waste product.
Disposal procedures must comply with all applicable federal, state, and local regulations. The waste code should be assigned in discussion between the user, the producer, and a licensed waste disposal company.[3]
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for disposal, appropriate personal protective equipment should be worn. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
Work should be conducted in a well-ventilated area, and the formation of dust should be avoided.[4]
Step-by-Step Disposal Procedure
-
Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a dedicated and clearly labeled waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure lid to prevent leaks or spills.[5]
-
-
Labeling:
-
Label the waste container with the words "HAZARDOUS WASTE" and clearly identify the contents as "this compound".[5]
-
Include the approximate quantity or concentration.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be cool and well-ventilated.
-
-
Disposal:
-
Empty Containers:
Quantitative Data Summary
| Parameter | Value | Source |
| Acute Toxicity (Oral) | Harmful if swallowed | [2] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | [2] |
| Water Hazard Class | Class 1: Slightly hazardous for water | [1] |
Experimental Protocols
While this document focuses on disposal, any experimental protocols involving this compound should be designed to minimize waste generation. This can be achieved through careful planning of experiment scale and the use of microscale techniques where feasible.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
